2-Ethyl-3-methylhexanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74581-94-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-ethyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
KVHVVWNXJWZHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-3-methylhexanoic Acid (CAS: 74581-94-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylhexanoic acid, with the CAS number 74581-94-5, is a branched-chain carboxylic acid. Its structure, featuring nine carbon atoms, lends it specific physicochemical properties that are of interest in various chemical and biomedical research fields.[1] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis and analytical methodologies, safety considerations, and a discussion of its potential biological activities, offering a valuable resource for professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 74581-94-5 | [1][2][3] |
| Molecular Formula | C9H18O2 | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | No common synonyms found | |
| Appearance | Colorless viscous liquid (predicted) | [4] |
| Boiling Point | Approximately 185 °C (predicted) | [4] |
| Density | Approximately 0.87 g/cm³ (predicted) | [4] |
| Vapor Pressure | 0.0226 mmHg at 25°C | [5] |
| Solubility | Soluble in organic solvents, low solubility in water | [4] |
| pKa | Data not available | |
| LogP | 3.1 (predicted) | [1] |
Synthesis and Purification
The synthesis of this compound, an α-alkylated carboxylic acid, can be achieved through established organic chemistry methodologies. A common and effective approach is the malonic ester synthesis.[6]
Experimental Protocol: Malonic Ester Synthesis
This protocol describes a general procedure for the synthesis of α-alkylated carboxylic acids, adapted for the specific synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethyl iodide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring.
-
First Alkylation: Add 2-bromopentane dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature as needed. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete reaction.
-
Second Enolate Formation and Alkylation: After cooling the reaction mixture, add another equivalent of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl iodide. Reflux the mixture again for 2-3 hours.
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in water. Reflux the mixture for several hours to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is strongly acidic. This will protonate the carboxylates and induce decarboxylation upon heating. Gently heat the mixture until the evolution of carbon dioxide ceases.
-
Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Logical Workflow for Synthesis
Caption: Synthesis of this compound via malonic ester synthesis.
Analytical Methods
The characterization and quantification of this compound require specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for its analysis, often requiring derivatization to increase volatility.
Experimental Protocol: GC-MS Analysis (with Silylation)
This protocol outlines a general procedure for the analysis of carboxylic acids like this compound by GC-MS following derivatization.
Materials:
-
This compound sample
-
Internal standard (e.g., a deuterated analog)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) or Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): To a known volume of the sample (e.g., in a biological matrix), add a known amount of the internal standard. Extract the analyte using ethyl acetate. Vortex the mixture and centrifuge to separate the layers. Transfer the organic layer to a clean tube.
-
Derivatization: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. To the dried residue, add a silylating reagent such as BSTFA with 1% TMCS in a suitable solvent (e.g., acetonitrile or pyridine). Seal the vial and heat at approximately 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) ester.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Injector: Splitless mode, temperature e.g., 250°C.
-
Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.
-
-
-
Data Analysis: Identify the derivatized this compound based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve.
Expected Spectroscopic Data
-
Infrared (IR) Spectroscopy: An IR spectrum of this compound is available in the NIST Chemistry WebBook.[2][3][7] It will show a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of the underivatized acid will likely show a weak molecular ion peak due to fragmentation. The trimethylsilyl derivative will produce a more stable molecular ion and characteristic fragmentation patterns that can be used for identification and quantification.
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on structurally similar branched-chain carboxylic acids, particularly its isomer 2-ethylhexanoic acid (2-EHA), provides valuable insights into its potential biological effects.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
2-EHA is known to be a weak activator of all three subtypes of Peroxisome Proliferator-Activated Receptors (PPARα, PPARβ/δ, and PPARγ), with a preference for PPARα.[4] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, inflammation, and cell differentiation.[9] Activation of PPARα, predominantly expressed in the liver, leads to the upregulation of genes involved in fatty acid oxidation.
Given the structural similarity, it is plausible that this compound may also interact with and activate PPARs. This potential mechanism of action is of significant interest in the context of metabolic diseases.
Potential Signaling Pathway: PPARα Activation
Caption: Postulated PPARα activation by this compound.
Metabolism
The metabolism of the related 2-ethylhexanoic acid in humans primarily occurs through beta-oxidation, leading to the formation of metabolites such as 2-ethyl-3-oxohexanoic acid.[10][11][12] It is likely that this compound would also be a substrate for mitochondrial beta-oxidation, although the branching at the 3-position may influence the rate and products of this metabolic pathway.
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a branched-chain fatty acid with potential for further investigation in the fields of medicinal chemistry and drug development. While specific data on its biological activity is scarce, its structural similarity to known PPAR activators suggests a plausible mechanism of action that warrants further exploration. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this compound for in-depth biological evaluation. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use.
References
- 1. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hmdb.ca [hmdb.ca]
- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted carboxylic compound synthesis by C-alkylation [organic-chemistry.org]
Physicochemical Properties of 2-Ethyl-3-methylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-3-methylhexanoic acid (CAS No. 74581-94-5). The information herein is compiled for use in research, drug development, and quality control applications, with a focus on quantitative data, experimental methodologies, and logical workflows for property assessment.
Compound Identification and Structure
IUPAC Name: this compound[1][2] CAS Number: 74581-94-5[1][2][3] Molecular Formula: C₉H₁₈O₂[1][2][3] Canonical SMILES: CCCC(C)C(CC)C(=O)O[1] InChI Key: KVHVVWNXJWZHGB-UHFFFAOYSA-N[1][2]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, many values for this specific compound are computationally predicted due to a lack of published experimental studies. All predicted values are clearly marked as such.
| Property | Value | Unit | Type | Source |
| General | ||||
| Molecular Weight | 158.24 | g/mol | Calculated | PubChem[1] |
| Thermodynamic | ||||
| Boiling Point | 550.49 (277.34 °C) | K | Predicted | Cheméo (Joback Method)[4] |
| Melting Point | 271.94 (-1.21 °C) | K | Predicted | Cheméo (Joback Method)[4] |
| Vapor Pressure | 0.0226 | mmHg (at 25 °C) | Experimental | LookChem[3] |
| Partitioning/Solubility | ||||
| Octanol-Water Partition Coefficient (logP) | 3.1 | dimensionless | Predicted | PubChem (XLogP3)[1] |
| Octanol-Water Partition Coefficient (logP) | 2.533 | dimensionless | Predicted | Cheméo (Crippen Method)[4] |
| Water Solubility (logS) | -2.21 | log(mol/L) | Predicted | Cheméo (Crippen Method)[4] |
| Acidity | ||||
| pKa | 4.90 ± 0.10 | dimensionless | Predicted | ACD/Labs (via ChemAxon) |
Note: Predicted values are estimations based on computational models and should be confirmed by experimental data for critical applications.
Experimental Protocols for Key Properties
Detailed experimental determination of physicochemical properties is critical for regulatory submission and scientific accuracy. The following sections describe standard methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized standards.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[5][6] OECD Guideline 103 outlines several methods applicable to liquid substances like this compound, provided they do not chemically decompose at their boiling point.[5][7]
Principle Methods:
-
Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.
-
Dynamic Method: A vessel containing the substance is heated, and the boiling point is recorded at a specified pressure. This method can also be used to determine vapor pressure.[5][7]
-
Differential Scanning Calorimetry (DSC): In this thermo-analytical technique, the difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature.[8] The onset of the endothermic peak corresponds to the boiling point.
-
Siwoloboff's Method: A small sample is heated in a capillary tube arrangement, and the temperature at which a continuous stream of bubbles emerges is recorded as the boiling point.
General Protocol (using DSC):
-
Calibration: Calibrate the DSC instrument using high-purity standard materials with known melting/boiling points.
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a suitable DSC pan (e.g., a volatile sample pan).
-
Heating Program: Subject the sample and an empty reference pan to a controlled, linear temperature program (e.g., a heating rate of 10 °C/min).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: The boiling point is determined from the resulting thermogram, typically as the extrapolated onset temperature of the boiling endotherm.[8]
Determination of Dissociation Constant (pKa) (OECD Guideline 112)
The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like this compound, it indicates the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations.[9][10]
Principle Methods:
-
Titration Method: A solution of the substance is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is calculated from the pH at the half-equivalence point.[11][12]
-
Spectrophotometric Method: This method is suitable for compounds where the ionized and non-ionized forms have different UV/Visible absorption spectra. The absorbance of solutions at various known pH values is measured, allowing for the calculation of the ratio of the two forms and, subsequently, the pKa.
-
Conductometric Method: This method relies on the difference in the molar conductivity of the ionized and non-ionized forms. The conductivity of the solution is measured as a function of concentration to determine the dissociation constant.
General Protocol (Titration Method):
-
Solution Preparation: Prepare a solution of this compound of known concentration in purified water, often with an inert electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the point where half of the acid has been neutralized (the midpoint of the steep part of the titration curve).
Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)
The n-octanol/water partition coefficient (Pₒₗ) is a measure of a chemical's lipophilicity. It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The value is typically expressed as its logarithm (logP). The Shake-Flask method is the classical approach for its determination.[13][14]
Principle: A solution of the test substance is prepared in either n-octanol or water (pre-saturated with the other solvent). This solution is then mixed with a volume of the other solvent. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[15]
General Protocol (Shake-Flask Method):
-
Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Test Solution: Prepare a stock solution of this compound in one of the phases. The concentration should be low enough to not exceed its solubility in either phase.[14]
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the two solvent phases and a known amount of the stock solution. For ionizable substances like this acid, the aqueous phase should be buffered to a pH where the substance is predominantly in its non-ionized form (at least 2 pH units below the pKa).[16]
-
Equilibration: Shake the vessel for a sufficient time to allow equilibrium to be reached (e.g., 2 hours at a constant temperature, typically 20-25 °C).[17]
-
Phase Separation: Separate the two phases. Centrifugation is typically required to ensure complete separation and avoid emulsions.[16][17]
-
Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC, GC).
-
Calculation: Calculate the partition coefficient (Pₒₗ) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as logPₒₗ. The experiment should be performed in triplicate.[17]
Visualization of Assessment Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound such as this compound.
References
- 1. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound|74581-94-5|lookchem [lookchem.com]
- 4. This compound (CAS 74581-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 9. oecd.org [oecd.org]
- 10. Test No. 112: Dissociation Constants in Water - Overton [app.overton.io]
- 11. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 12. OECD 112 - Phytosafe [phytosafe.com]
- 13. oecd.org [oecd.org]
- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 17. oecd.org [oecd.org]
An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-3-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Ethyl-3-methylhexanoic Acid
This compound, with the chemical formula C9H18O2, is a nine-carbon branched-chain fatty acid.[1] Its structure incorporates two stereogenic centers, leading to the existence of two pairs of enantiomers and two pairs of diastereomers. The specific spatial arrangement of the ethyl and methyl groups at these chiral centers dictates the unique physical, chemical, and biological properties of each stereoisomer.
Physicochemical Properties
The general physicochemical properties of the racemic mixture of this compound are summarized in Table 1. It is important to note that specific quantitative data for the individual stereoisomers, such as specific rotation, melting points, and boiling points, are not extensively reported in the current scientific literature.
| Property | Value | Reference |
| Molecular Formula | C9H18O2 | [1] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| CAS Number | 74581-94-5 | [3] |
| Vapor Pressure | 0.0226 mmHg at 25°C | [3] |
| LogP | 3.1 | [1] |
Note: The data presented in this table pertains to the racemic mixture of this compound. Specific data for individual stereoisomers are currently unavailable in the cited literature.
Stereochemistry of this compound
The presence of two chiral centers at positions C2 and C3 results in four possible stereoisomers. These can be grouped into two pairs of enantiomers:
-
(2R,3R)-2-ethyl-3-methylhexanoic acid and (2S,3S)-2-ethyl-3-methylhexanoic acid (Enantiomeric Pair 1)
-
(2R,3S)-2-ethyl-3-methylhexanoic acid and (2S,3R)-2-ethyl-3-methylhexanoic acid (Enantiomeric Pair 2)
The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric.
Synthesis and Separation of Stereoisomers
The synthesis of a racemic mixture of this compound can be achieved through various organic synthesis routes, including the oxidation of the corresponding aldehyde, 2-ethyl-3-methylhexanal. However, the preparation of individual stereoisomers necessitates either stereoselective synthesis or the resolution of the racemic mixture.
General Experimental Protocol for Chiral Resolution via Diastereomeric Salt Formation
This protocol is a generalized procedure and would require optimization for this compound.
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to the solution.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require screening to achieve efficient separation.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. The enantiomeric excess of the salt should be determined at this stage using techniques like chiral HPLC.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid.
-
Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified enantiomer.
References
An In-Depth Technical Guide to the IUPAC Nomenclature and Properties of C9H18O2 Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthesis of carboxylic acid isomers with the molecular formula C9H18O2. This class of medium-chain fatty acids, including both straight-chain and branched-chain variants, is of significant interest in various fields, including drug development, due to their diverse biological activities.
IUPAC Nomenclature of C9H18O2 Carboxylic Acid Isomers
The systematic naming of the vast number of C9H18O2 carboxylic acid isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary straight-chain isomer is nonanoic acid. Branched isomers are named based on the longest carbon chain containing the carboxyl group, with substituents numbered from the carboxyl carbon (C1).
This guide details a selection of these isomers, illustrating the application of IUPAC nomenclature rules. The isomers are categorized by their parent chain length to provide a systematic understanding of their structural diversity.
Quantitative Data of C9H18O2 Carboxylic Acid Isomers
The physicochemical properties of C9H18O2 carboxylic acid isomers vary significantly with their molecular structure. Branching in the carbon chain generally influences boiling points, melting points, and densities. The following table summarizes key quantitative data for a range of these isomers, facilitating comparison and aiding in the selection of compounds for specific research applications.
| IUPAC Name | Other Names | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Nonanoic Acid | Pelargonic acid, Nonylic acid | 112-05-0 | 254 | 12.5 | 0.900 |
| Octanoic acid, methyl- | |||||
| 2-Methyloctanoic acid | - | 3004-93-1 | ~246 | - | ~0.911 |
| 4-Methyloctanoic acid | - | 5634-35-5 | 260-265 | 15-20 | ~0.91 |
| 7-Methyloctanoic acid | Isononanoic acid | 26896-18-4 | 253.4 | - | 0.919 |
| Heptanoic acid, dimethyl- | |||||
| 2,2-Dimethylheptanoic acid | - | 14250-73-8 | - | - | - |
| 2,3-Dimethylheptanoic acid | - | 67061-25-0 | - | - | - |
| 2,4-Dimethylheptanoic acid | - | - | - | - | - |
| 2,6-Dimethylheptanoic acid | - | 60148-94-9 | - | - | - |
| 3,6-Dimethylheptanoic acid | - | 44980-98-5 | - | - | - |
| 4,6-Dimethylheptanoic acid | - | 855898-16-7 | - | - | - |
| Heptanoic acid, ethyl- | |||||
| 2-Ethylheptanoic acid | 3-Octanecarboxylic acid | 3274-29-1 | - | - | - |
| 3-Ethylheptanoic acid | - | 14272-47-0 | 236.15 | 13.94 | - |
| 4-Ethylheptanoic acid | - | 132735-95-6 | - | - | - |
| Hexanoic acid, propyl- | |||||
| 2-Propylhexanoic acid | 4-Octanecarboxylic acid | 3274-28-0 | - | - | - |
| Hexanoic acid, trimethyl- | |||||
| 3,5,5-Trimethylhexanoic acid | Isononanoic acid | 3302-10-1 | 253.4 | - | 0.919 |
| 2,4,4-Trimethylhexanoic acid | - | - | - | - | - |
Experimental Protocols: Synthesis of Key C9H18O2 Carboxylic Acids
Detailed methodologies for the synthesis of specific C9H18O2 carboxylic acids are crucial for their application in research and development. Below are summaries of established protocols for the preparation of nonanoic acid and several of its branched-chain isomers.
Synthesis of Nonanoic Acid
Commercial production of nonanoic acid is primarily achieved through two main routes:
-
Ozonolysis of Oleic Acid : This widely used industrial method involves the cleavage of the double bond in oleic acid by ozone, co-producing nonanoic acid and azelaic acid.[1] The process is typically a two-stage reaction involving ozonization followed by oxidative decomposition of the resulting ozonide.[1]
-
Hydroformylation of 1-Octene (B94956) : This "oxo synthesis" method involves the hydroformylation of 1-octene to produce nonanal, which is subsequently oxidized to nonanoic acid.[1]
Synthesis of 2-Methyloctanoic Acid
A common laboratory synthesis involves the oxidation of the corresponding alcohol:
-
Oxidation of (-)-2-methyloctanol : An emulsion of (-)-2-methyloctanol in water and sulfuric acid is treated with a dropwise addition of potassium permanganate.[2][3] The resulting 2-methyloctanoic acid is then isolated and purified through extraction and distillation under reduced pressure.[2][3]
Synthesis of 2-Ethylheptanoic Acid
This branched-chain acid can be synthesized through the oxidation of its corresponding aldehyde:
-
Oxidation of 2-Ethylhexanal (B89479) : A method utilizing N-hydroxyphthalimide as a catalyst for the oxidation of 2-ethylhexanal with oxygen or air in isobutanol as a solvent provides high selectivity for 2-ethylhexanoic acid under mild conditions.[4]
Synthesis of 3,5,5-Trimethylhexanoic Acid
This highly branched isomer is often produced from diisobutylene:
-
Oxidation of 3,5,5-trimethylhexanol : Air is passed through 3,5,5-trimethylhexanol, which can be in the presence of an oxidation catalyst like manganous acetate (B1210297) in acetic acid, to yield 3,5,5-trimethylhexanoic acid.[5] The product is then purified by distillation.[5] The starting alcohol is obtained by the hydroformylation of diisobutylene.[5]
Biological Activity and Signaling Pathways
Medium-chain fatty acids (MCFAs) and branched-chain fatty acids (BCFAs) are not only metabolic fuels but also act as signaling molecules.[6][7] They can modulate gene expression and influence various cellular processes, making them relevant to drug development.
Branched-chain fatty acids have been shown to possess anti-inflammatory and anti-cancer properties.[8][9] Nonanoic acid, in particular, has been observed to induce neuronal differentiation and modulate inflammatory responses.[10]
A notable signaling pathway involves the interaction of nonanoic acid with the olfactory receptor OR51E1 in small intestinal neuroendocrine tumor (SI-NET) cells.[11] This interaction leads to altered metabolic activity and can induce changes related to neuroendocrine differentiation and hormone secretion.[11]
General Metabolic Pathway of Medium-Chain Fatty Acids
The following diagram illustrates the general metabolic fate of MCFAs, including C9 acids, within a cell.
Caption: General metabolic pathway of medium-chain fatty acids in the mitochondrion.
Potential Signaling Pathway of Nonanoic Acid in SI-NET Cells
This diagram depicts a potential signaling cascade initiated by nonanoic acid in small intestinal neuroendocrine tumor cells.
Caption: Potential signaling pathway of nonanoic acid in SI-NET cells via the OR51E1 receptor.
This guide serves as a foundational resource for professionals engaged in research and development involving C9H18O2 carboxylic acids. The systematic presentation of their nomenclature, coupled with quantitative data and insights into their synthesis and biological roles, is intended to facilitate further scientific exploration and application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]
- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 11. Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-3-methylhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties of 2-Ethyl-3-methylhexanoic acid. Due to the limited availability of experimental data for this specific compound, this paper also reviews the established experimental protocols for determining the thermodynamic properties of carboxylic acids, thereby offering a foundational framework for future research. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of the physicochemical characteristics of this and similar molecules.
Introduction
This compound (C₉H₁₈O₂) is a branched-chain carboxylic acid.[1][2][3][4] Understanding its thermodynamic properties is crucial for a variety of applications, including reaction engineering, process design, and drug development, where such data informs stability, solubility, and bioavailability. This document consolidates the available data for this compound and outlines the primary experimental techniques for their determination.
Physicochemical Properties of this compound
The experimental data on the thermodynamic properties of this compound are not extensively reported in the literature. However, some key physical properties have been identified.
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₁₈O₂ | - | [1][2][3][4] |
| Molecular Weight | 158.24 | g/mol | [1][2] |
| CAS Number | 74581-94-5 | - | [1][3][4] |
| Vapor Pressure | 0.0226 | mmHg at 25°C | [5] |
Table 1: General Physicochemical Properties of this compound.
Thermodynamic Properties
| Property | Value | Unit | Source |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4799.60 ± 1.70 | kJ/mol | [6][7] |
| Enthalpy of Formation (ΔfH°) | -559.50 ± 2.10 | kJ/mol | [7] |
| Liquid Phase Enthalpy of Formation (hfl) | -635.10 ± 2.00 | kJ/mol | [7] |
| Enthalpy of Vaporization (ΔvapH°) | 75.60 ± 0.50 | kJ/mol | [7] |
| Normal Boiling Point (Tboil) | 442.4 | °F (228 °C) | [8] |
Table 2: Experimentally Determined Thermodynamic Properties for 2-Ethylhexanoic Acid.
It is important to note that these values are for a structural isomer and should be used with caution as branching can influence thermodynamic properties.
Experimental Protocols for Determining Thermodynamic Properties
The thermodynamic properties of carboxylic acids are typically determined using calorimetric techniques.[9] These methods measure the heat changes associated with physical or chemical processes.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure a number of characteristic properties of a sample, including fusion and crystallization events, as well as glass transition temperatures.[10] It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the carboxylic acid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC instrument.
-
Temperature Program: The instrument heats the sample and reference at a constant rate.
-
Data Acquisition: The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Analysis: The resulting DSC curve is analyzed to determine thermodynamic properties. Endothermic and exothermic events appear as peaks on the curve. The enthalpy of fusion (ΔfusH°), for instance, can be calculated by integrating the area of the melting peak.[11][12] The heat capacity can also be determined from the DSC signal.[13][14]
Bomb calorimetry is used to determine the enthalpy of combustion of a substance.[9]
Methodology:
-
Sample Preparation: A known mass of the carboxylic acid is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with excess oxygen at high pressure.
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited by a small electrical spark.
-
Temperature Measurement: The temperature of the water is measured before and after combustion.
-
Calculation: The heat of combustion is calculated from the temperature change of the water and the heat capacity of the calorimeter.[9]
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of thermodynamic properties of a carboxylic acid using calorimetry.
Conclusion
While direct experimental thermodynamic data for this compound is sparse, this guide provides a framework for its determination by outlining established experimental protocols. The data for the closely related 2-Ethylhexanoic acid offers a preliminary estimation of its properties. For researchers and professionals in drug development and chemical engineering, the application of techniques such as Differential Scanning Calorimetry and Bomb Calorimetry will be essential in generating the precise data needed for modeling and process optimization. Further research is warranted to experimentally determine the thermodynamic properties of this compound to fill the existing data gap.
References
- 1. This compound (CAS 74581-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 7. chemeo.com [chemeo.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
A Comprehensive Technical Review of 2-Ethyl-3-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylhexanoic acid is a branched-chain carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. Its unique structural features, including two chiral centers, make it an interesting candidate for further investigation. This technical guide provides a comprehensive review of the currently available published literature on this compound, focusing on its chemical and physical properties, a plausible synthetic route, a proposed analytical methodology, and a summary of the biological activity of a closely related compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. These data have been compiled from various chemical databases.[1][2][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 74581-94-5 | [1][2][3] |
| Molecular Formula | C₉H₁₈O₂ | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1] |
| Vapor Pressure | 0.0226 mmHg at 25°C | [3] |
| Computed XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 158.130679813 | [1] |
| Monoisotopic Mass | 158.130679813 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 121 | [1] |
Synthesis of this compound
Proposed Experimental Protocol: Malonic Ester Synthesis
This protocol is a generalized procedure based on the principles of malonic ester synthesis.[5][6] Optimization of reaction conditions may be necessary to achieve high yields of this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl iodide
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus)
Procedure:
-
Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.
-
First Alkylation (Introduction of the Butyl Group): After the formation of the sodiomalonic ester is complete, add 1-bromobutane dropwise to the reaction mixture. Reflux the mixture for several hours to ensure complete reaction.
-
Isolation of the Mono-alkylated Ester: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the ether layer with water and then dry over anhydrous magnesium sulfate. Remove the ether by distillation to obtain the crude diethyl butylmalonate.
-
Second Alkylation (Introduction of the Ethyl Group): Repeat the enolate formation step using the purified diethyl butylmalonate and sodium ethoxide in absolute ethanol. Following this, add ethyl iodide dropwise and reflux the mixture.
-
Hydrolysis of the Di-alkylated Ester: The resulting diethyl ethylbutylmalonate is then hydrolyzed by refluxing with a solution of sodium hydroxide. After the reaction is complete, acidify the solution with hydrochloric acid.
-
Decarboxylation: The acidified mixture containing the substituted malonic acid is heated to induce decarboxylation, yielding this compound.
-
Purification: The final product can be purified by distillation under reduced pressure.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis and quantification of this compound. Due to the carboxylic acid moiety, derivatization is often required to improve volatility and chromatographic peak shape. Silylation is a common derivatization method for this purpose.[7]
Proposed Experimental Protocol: GC-MS Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.[7][8]
Materials:
-
This compound standard
-
Internal standard (e.g., Tridecanoic acid)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile or Pyridine)
-
GC-MS instrument with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)
Procedure:
-
Sample Preparation:
-
For quantitative analysis, accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
-
Add a known amount of the internal standard solution.
-
If the sample is in a complex matrix (e.g., biological fluid), a liquid-liquid extraction step may be necessary.[8]
-
-
Derivatization:
-
Transfer an aliquot of the sample solution to a reaction vial and evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add the silylating agent and a solvent.[8]
-
Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Caption: General workflow for the GC-MS analysis of this compound.
Biological Activity
There is currently no specific published literature on the biological activity or signaling pathways of this compound. However, data is available for the structurally related compound, 2-ethylhexanoic acid (2-EHA). It is important to note that these findings for 2-EHA may not be directly extrapolated to this compound due to differences in their molecular structure.
Studies on 2-ethylhexanoic acid have indicated potential toxicological effects. It has been classified as a Category 3 reproductive toxin, with evidence suggesting possible harm to the unborn child.[9][10] In vitro studies on human polymorphonuclear leukocytes have shown that 2-EHA can inhibit the production of reactive oxygen species (ROS), suggesting a potential immunosuppressive effect.[11] The mechanism of this inhibition appears to occur downstream of protein kinase C (PKC) activation.[11] Furthermore, 2-ethylhexanoic acid has been identified as a liver and developmental toxicant in rodents at high doses.[12]
Hypothetical Signaling Pathway for Investigation
Given the inhibitory effect of the related compound 2-EHA on ROS production in immune cells, a hypothetical signaling pathway for investigation for this compound could involve the NADPH oxidase complex, a key enzyme responsible for ROS generation in phagocytes. The following diagram illustrates a simplified, speculative pathway that could be a starting point for future research.
Caption: Hypothetical signaling pathway for the modulation of ROS production.
Conclusion
This technical guide has summarized the available literature on this compound, providing key physical and chemical data. While specific experimental protocols for its synthesis and analysis are not explicitly detailed in current publications, plausible methods based on established chemical principles have been proposed. The lack of data on the biological activity of this compound highlights an area for future research, with the activity of the related compound 2-ethylhexanoic acid suggesting potential avenues of investigation. The information and proposed methodologies presented here are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound (CAS 74581-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. benchchem.com [benchchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
The Biological Activity of Branched-Chain Fatty Acids: A Technical Guide for Researchers
Abstract: Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids with one or more methyl branches. Once considered minor components of the total fatty acid pool, emerging research has illuminated their significant and diverse biological activities. This technical guide provides an in-depth overview of the current understanding of BCFA bioactivity, with a focus on their anti-inflammatory, anticancer, and metabolic regulatory roles. Detailed experimental protocols for key assays and curated quantitative data are presented to support researchers and drug development professionals in this burgeoning field. Furthermore, key signaling pathways modulated by BCFAs are visualized to facilitate a deeper understanding of their molecular mechanisms of action.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are primarily saturated fatty acids characterized by the presence of one or more methyl groups along their carbon chain. The most common forms are the iso series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso series, with a methyl group on the antepenultimate carbon. BCFAs are found in various natural sources, including dairy products, ruminant meat, and certain fermented foods.[1] They are also synthesized by the gut microbiota.[2] While present in human tissues in relatively low concentrations, their biological effects are potent and structure-specific.[1][3]
Biological Activities of Branched-Chain Fatty Acids
Anti-inflammatory and Immune-Modulatory Effects
BCFAs have demonstrated significant anti-inflammatory properties across various models.[4] They can modulate immune and disease-associated pathways in peripheral tissues and the brain by suppressing pro-inflammatory molecules and enhancing anti-inflammatory markers.[4] A key mechanism underlying these effects is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[5][6]
In human intestinal epithelial Caco-2 cells, both iso- and anteiso-BCFAs have been shown to reduce lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) expression.[5][7] Anteiso-BCFAs were found to be more effective suppressors of IL-8 than their iso counterparts.[5][7] This effect is, at least in part, mediated by the downregulation of Toll-like receptor 4 (TLR-4) expression.[5][7] In human adipocytes, iso-BCFAs have been shown to decrease the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in a dose-dependent manner.[6]
Table 1: Quantitative Effects of BCFAs on Inflammatory Markers
| BCFA Type | Cell Line | Treatment | Target Gene/Protein | Effect | Reference |
| iso- and anteiso-BCFAs | Caco-2 | LPS stimulation | IL-8 mRNA | Dose-dependent reduction | [5][7] |
| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | IL-6 mRNA | Dose-dependent decrease | [6][8] |
| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | COX-2 mRNA | Dose-dependent decrease | [6][8] |
| anteiso-12-methyltetradecanoic acid (12-MTA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | IL-6 mRNA | Increase at 10 µM | [6][8] |
| Mixture of BCFAs | Neonatal rat model of necrotizing enterocolitis | Dietary supplementation | IL-10 gene expression | Enhanced expression | [9] |
Anticancer Activity
Several BCFAs have exhibited cytotoxic and pro-apoptotic activities against various cancer cell lines.[7] The saturated BCFA, 13-methyltetradecanoic acid (13-MTD), has been shown to induce apoptotic cell death in human breast cancer cells and T-cell non-Hodgkin's lymphoma (T-NHL) cell lines.[7][10] The anticancer mechanism of 13-MTD involves the downregulation of p-AKT and the activation of caspase-3.[10]
Table 2: Anticancer Activity of 13-Methyltetradecanoic Acid (13-MTD)
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| Jurkat | T-cell non-Hodgkin's lymphoma | CCK-8 | Proliferation inhibition | [10] |
| Hut78 | T-cell non-Hodgkin's lymphoma | CCK-8 | Proliferation inhibition | [10] |
| EL4 | T-cell non-Hodgkin's lymphoma | CCK-8 | Proliferation inhibition | [10] |
| MCF-7 | Breast adenocarcinoma | Cytotoxicity assay | D50 of iso-16:0 was the lowest among iso-series BCFAs | [7] |
| SKBR-3 | Breast adenocarcinoma | MTS assay | Reduced cell viability | [11] |
Metabolic Regulation
BCFAs play a significant role in regulating lipid and glucose metabolism.[3] Their effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[12][13] Phytanic acid, a multimethyl-branched-chain fatty acid, and its metabolite pristanic acid are natural ligands for PPARα.[12][13] Activation of PPARα by BCFAs can lead to increased fatty acid oxidation and a reduction in hepatic triglyceride levels.[14]
In human adipocytes, iso-BCFAs have been found to decrease the expression of genes involved in lipid synthesis in a dose-dependent manner.[6] Conversely, some anteiso-BCFAs have been shown to increase the expression of fatty acid synthase (FASN) in hepatocytes.[15]
Table 3: Quantitative Effects of BCFAs on Metabolic Gene Expression
| BCFA Type | Cell Line/Model | Treatment | Target Gene | Effect | Reference |
| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | SREBP1 mRNA | Dose-dependent decrease | [6][8] |
| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | SCD1 mRNA | Dose-dependent decrease | [6][8] |
| anteiso-12-methyltetradecanoic acid (12-MTA) | HepG2 | 5 µM, 10 µM | FASN mRNA | Concentration-dependent increase | [15] |
| Phytanic Acid | Rat primary hepatocytes | Physiological concentrations | Glucose transporter-1 and -2 mRNA | Increased expression | [13] |
| Phytanic Acid | CV-1 cells | - | PPARα activation | EC50 ~40 µM | [4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs
Objective: To identify and quantify BCFAs in biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Internal standards (e.g., deuterated BCFAs)
-
Solvents: Hexane (B92381), Methanol (B129727), Chloroform
-
Derivatization agent: Boron trifluoride (BF₃) in methanol or acetyl-chloride in methanol
-
Saturated NaCl solution
-
GC-MS system with a polar capillary column
Procedure:
-
Lipid Extraction:
-
To the sample, add a known amount of internal standard.
-
Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
For biofluids, a liquid-liquid extraction with a similar solvent system can be used.
-
Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
-
-
Derivatization (Fatty Acid Methyl Ester - FAME Preparation):
-
To the dried lipid extract, add 1 mL of acetyl-chloride in methanol or BF₃-methanol solution.
-
Cap the vial tightly and heat at 95°C for the specified time.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs into a clean GC vial.
-
-
GC-MS Analysis:
-
Inject the FAMEs into the GC-MS.
-
Use a polar capillary column and an optimized temperature program for separation.
-
Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify BCFA-FAMEs based on their retention times and mass spectra compared to standards.
-
Quantify the BCFAs by comparing their peak areas to those of the internal standards.
-
Cell Culture and Treatment with BCFAs (MCF-7 Cells)
Objective: To assess the effect of BCFAs on the viability of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
BCFA of interest (e.g., 13-MTD) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow cells to adhere for 24 hours.
-
-
BCFA Treatment:
-
Prepare serial dilutions of the BCFA in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium and add the BCFA-containing medium to the wells.
-
Include a vehicle control (medium with solvent only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration of BCFA that inhibits cell growth by 50%).
-
Western Blot Analysis for NF-κB Activation
Objective: To detect the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-p-p65, anti-IκBα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Signaling Pathways Modulated by Branched-Chain Fatty Acids
NF-κB Signaling Pathway
BCFAs can inhibit the canonical NF-κB signaling pathway, which is a central regulator of inflammation. The pathway is initiated by stimuli such as LPS binding to TLR4, leading to a signaling cascade that results in the phosphorylation and degradation of IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. BCFAs can interfere with this pathway, for instance, by downregulating TLR4 expression.
Caption: Inhibition of the NF-κB signaling pathway by BCFAs.
PPARα Activation Pathway
BCFAs, particularly phytanic acid, are natural ligands for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. These target genes are involved in fatty acid uptake, binding, and β-oxidation.
Caption: Activation of the PPARα signaling pathway by BCFAs.
Conclusion
Branched-chain fatty acids are emerging as a class of bioactive lipids with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, cancer, and metabolism highlights their importance in human health and disease. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge, providing actionable experimental protocols, and visualizing the underlying molecular mechanisms. Further investigation into the structure-activity relationships of different BCFAs and their clinical efficacy is warranted to fully harness their therapeutic potential.
References
- 1. Quantitative RT-PCR for measuring gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BCFA suppresses LPS induced IL-8 mRNA expression in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 15. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Decomposition Products of Barbiturates: The Case of Pentobarbital
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentobarbital (B6593769), a short-acting barbiturate (B1230296), is susceptible to decomposition through various pathways, including hydrolysis, photolysis, oxidation, and thermal stress. The primary degradation routes involve the cleavage of the barbiturate ring, leading to the formation of several key decomposition products. This guide provides a comprehensive overview of the predicted decomposition products of pentobarbital, detailing the chemical transformations, experimental protocols for degradation studies, and a summary of quantitative data. The primary mechanism of action for pentobarbital is the potentiation of the GABAA receptor, and while extensive research has focused on the parent compound, data on the specific biological activities of its degradation products are limited.
Introduction
Pentobarbital, chemically known as 5-ethyl-5-(1-methylbutyl)barbituric acid, is a central nervous system depressant. Its stability is a critical factor in its formulation, storage, and therapeutic efficacy. Understanding the degradation pathways and the resulting products is essential for ensuring drug safety and quality. This technical guide synthesizes the available scientific literature to provide a detailed analysis of pentobarbital's decomposition.
Decomposition Pathways and Products
The decomposition of pentobarbital can be initiated by several factors, leading to a variety of degradation products. The principal pathways are hydrolysis and photolysis, which primarily involve the opening of the pyrimidine (B1678525) ring.
Hydrolytic Decomposition
Hydrolysis of the barbiturate ring is a major degradation pathway, particularly under alkaline conditions. The reaction proceeds through the cleavage of the amide bonds within the ring.
-
Primary Hydrolysis Products: The initial hydrolytic cleavage of the pentobarbital ring can occur at different positions, leading to the formation of malonuric acid and ureide derivatives.
-
Secondary Hydrolysis Products: Further degradation of the primary products can yield simpler molecules, including amides and diamides.[1]
A key study on the hydrolysis of pentobarbital identified the following degradation products:
-
Ethyl-(1-methylbutyl)malonuric acid
-
Ureide of 2-ethyl-3-methylhexanoic acid
-
Amide of this compound
-
Ethyl(1-methylbutyl)malondiamide [1]
The formation of these products is dependent on the pH and temperature of the solution.
Photolytic Decomposition
Exposure to ultraviolet (UV) light can induce photochemical degradation of pentobarbital. This process can lead to both ring opening and dealkylation of the substituent at the C-5 position.
One of the identified photoproducts is 5-ethylbarbituric acid , resulting from the dealkylation of the 1-methylbutyl group.[1] Photolysis can also lead to the formation of the same ring-opened products observed in hydrolysis, such as the ureide and amide derivatives.[1]
Oxidative Decomposition
Forced degradation studies using oxidizing agents like hydrogen peroxide have shown that pentobarbital is susceptible to oxidative stress. However, the specific chemical structures of the resulting degradation products are not extensively detailed in the readily available literature. Stability-indicating assays have detected the formation of "non-interfering peaks" during chromatography, confirming that degradation occurs, but the identification of these compounds remains an area for further research.[2][3]
Thermal Decomposition
Thermal stress can also induce the degradation of pentobarbital. Studies have shown that upon heating, pentobarbital can decompose, but as with oxidative degradation, the specific structural elucidation of the thermal degradants is not well-documented in the reviewed literature. It is known that heating barbiturates to decomposition can emit toxic fumes of nitric oxide.
Quantitative Data on Pentobarbital Degradation
Quantitative data on the formation of specific degradation products are sparse in the literature. Most studies focus on the percentage of the parent drug remaining after forced degradation.
| Degradation Condition | Pentobarbital Remaining | Degradation Products Observed (Qualitative) | Reference |
| Alkaline Hydrolysis (10.8 N NaOH, 50°C, 48h) | 90.3% | Breakdown products detected | [4] |
| Alkaline Hydrolysis (10.8 N NaOH, 50°C, 7 days) | 69.1% | Breakdown products detected | [4] |
| Acidic Hydrolysis (10.8 N HCl, 50°C, 8 days) | No degradation detected | No breakdown products detected | [4] |
| Oxidative Stress (30% H₂O₂, 50°C, 7 days) | No degradation detected | No breakdown products detected | [4] |
| Thermal Stress (80°C, 7 days) | 88.8% | Four breakdown products detected | [4] |
| Photolysis (UV-Vis light, 25°C, 7 days) | No degradation detected | No breakdown products detected | [4] |
| Soil Degradation (17 weeks, various soil types) | 10-19% | Not specified | [5] |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for replicating and comparing degradation studies. The following are examples of protocols used in the forced degradation of pentobarbital.[2][4]
Acid and Alkaline Hydrolysis
-
Preparation of Stock Solution: A stock solution of pentobarbital sodium (e.g., 1 mg/mL) is prepared in deionized water.
-
Acid Hydrolysis: An aliquot of the stock solution is mixed with a strong acid (e.g., 1 N or 10.8 N HCl) and heated (e.g., at 50°C) for a specified period (e.g., 1 to 192 hours).
-
Alkaline Hydrolysis: An aliquot of the stock solution is mixed with a strong base (e.g., 1 N or 10.8 N NaOH) and heated (e.g., at 50°C) for a specified period (e.g., 1 to 192 hours).
-
Neutralization and Analysis: After the stress period, the solutions are cooled and neutralized. The samples are then diluted to a suitable concentration and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Oxidative Degradation
-
Preparation of Stock Solution: A stock solution of pentobarbital sodium is prepared.
-
Oxidative Stress: An aliquot of the stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% or 30%) and heated (e.g., at 50°C) for a specified duration (e.g., 1 hour to 7 days).
-
Analysis: The solution is cooled, diluted, and analyzed by HPLC.
Thermal Degradation
-
Preparation of Solution: A solution of pentobarbital sodium is prepared in a suitable solvent (e.g., deionized water).
-
Thermal Stress: The solution is heated in an oven at a high temperature (e.g., 80°C or 105°C) for a defined period (e.g., 5 hours to 7 days).
-
Analysis: The solution is cooled, diluted if necessary, and analyzed by HPLC.
Photolytic Degradation
-
Preparation of Solution: A solution of pentobarbital sodium is prepared.
-
Photo-Stress: The solution is exposed to a light source, such as direct sunlight or a UV lamp, for a specified duration (e.g., 5 to 7 days) at room temperature. A dark control is typically kept under the same conditions but protected from light.
-
Analysis: The solutions are then analyzed by HPLC.
Signaling Pathways and Biological Activity
Mechanism of Action of Pentobarbital
The primary mechanism of action of pentobarbital and other barbiturates is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[6][7] By binding to a distinct site on the receptor, pentobarbital increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. At higher concentrations, pentobarbital can directly activate the GABAA receptor, even in the absence of GABA.[8]
Biological Activity of Decomposition Products
There is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathways of the identified decomposition products of pentobarbital. While the pharmacology of the parent drug is well-established, the potential for its degradation products to interact with the GABAA receptor or other biological targets has not been extensively investigated. The toxicity of these degradation products is also largely unknown.[9]
Visualizations
Decomposition Pathways
Caption: Predicted hydrolytic and photolytic decomposition pathways of pentobarbital.
Experimental Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies of pentobarbital.
Conclusion
Pentobarbital undergoes degradation through several pathways, with hydrolysis and photolysis being the most characterized. These processes lead to the formation of various ring-opened products and, in the case of photolysis, dealkylation. While detailed experimental protocols for forced degradation studies are available, there is a notable lack of quantitative data on the yields of specific degradation products and a significant gap in the understanding of their chemical structures under oxidative and thermal stress. Furthermore, the biological activities and potential toxicities of these decomposition products remain largely unexplored. Further research is warranted to fully characterize all degradation products and to assess their pharmacological and toxicological profiles to ensure the complete safety and efficacy of pentobarbital-containing pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. madbarn.com [madbarn.com]
- 6. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.flvc.org [journals.flvc.org]
Methodological & Application
Application Note: Synthesis of 2-Ethyl-3-methylhexanoic Acid from 3-Methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-ethyl-3-methylhexanoic acid from 3-methylhexanoic acid via alpha-alkylation. The methodology involves the formation of a dianion of the starting carboxylic acid using lithium diisopropylamide (LDA), followed by quenching with an ethyl halide. This procedure offers a direct route to introduce an ethyl group at the α-position of the carboxylic acid. The protocol includes a detailed experimental procedure, a summary of expected quantitative data based on analogous reactions, and a workflow diagram for clarity.
Introduction
Alpha-alkylation of carboxylic acids is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors. The introduction of alkyl groups at the alpha-position of a carboxylic acid can significantly impact its biological activity, making this a crucial reaction in drug discovery and development. The target molecule, this compound, is a substituted fatty acid with potential applications in various fields of chemical and pharmaceutical research. The direct alkylation of the parent carboxylic acid, 3-methylhexanoic acid, presents an efficient synthetic strategy. This is typically achieved by deprotonation at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form a nucleophilic enolate, which is then reacted with an alkylating agent.[1][2] The use of two equivalents of a strong base is necessary to first deprotonate the acidic carboxylic acid proton and subsequently the α-proton to form the dianion.
Signaling Pathway and Experimental Workflow
The synthesis of this compound from 3-methylhexanoic acid proceeds through a straightforward two-step sequence involving deprotonation and alkylation. The logical workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials:
-
3-Methylhexanoic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (2.2 equivalents relative to the starting carboxylic acid) to the cold THF.
-
To this solution, add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
2. Dianion Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-methylhexanoic acid (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the prepared LDA solution to the solution of 3-methylhexanoic acid via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1-2 hours to ensure complete dianion formation.
3. Alpha-Ethylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add ethyl iodide (1.1 equivalents) dropwise to the dianion solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
4. Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1M aqueous HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Methylhexanoic Acid |
| Molecular Weight | 130.18 g/mol |
| Product | This compound |
| Molecular Weight | 158.24 g/mol [3] |
| Reagents | |
| LDA | 2.2 eq. |
| Ethyl Iodide | 1.1 eq. |
| Reaction Conditions | |
| Dianion Formation | -78 °C to 0 °C, 1-2 h |
| Ethylation | 0 °C to RT, 12-18 h |
| Expected Yield | 60-80% |
| Purity (after purification) | >95% |
| Physical Properties | |
| Appearance | Colorless liquid |
| Boiling Point | Not readily available |
| Spectroscopic Data | |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| IR Spectroscopy | Characteristic C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹) |
Logical Relationships in the Synthesis
The synthesis is governed by a clear cause-and-effect relationship between the reaction steps and the transformation of the starting material.
Caption: Key chemical transformations in the synthesis.
References
Asymmetric Synthesis of 2-Ethyl-3-methylhexanoic Acid Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylhexanoic acid is a chiral carboxylic acid with two stereocenters, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry of such molecules is crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the asymmetric synthesis of the stereoisomers of this compound, targeting researchers and professionals in organic synthesis and medicinal chemistry. The presented methodologies include diastereoselective alkylation using chiral auxiliaries, enzymatic kinetic resolution, and diastereomeric salt resolution, providing a range of strategies to access the desired stereoisomers.
Synthetic Strategies Overview
The asymmetric synthesis of this compound stereoisomers can be approached through several strategic pathways. The choice of strategy will depend on the desired stereoisomer, available starting materials, and the required level of stereochemical purity.
-
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation. This approach involves the use of a chiral auxiliary to control the stereoselective introduction of one of the alkyl groups (ethyl or sec-butyl) at the α-position of a carboxylic acid precursor. Subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid.
-
Strategy 2: Resolution of a Diastereomeric Mixture. This strategy begins with the synthesis of a mixture of diastereomers of this compound. The diastereomers are then separated by physical methods such as chromatography or crystallization, followed by isolation of the desired stereoisomers.
-
Strategy 3: Kinetic Resolution. A racemic mixture of a this compound ester can be subjected to enzymatic kinetic resolution. A lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.
-
Strategy 4: Diastereomeric Salt Resolution. A racemic or diastereomeric mixture of the carboxylic acid is reacted with a chiral amine to form diastereomeric salts. These salts exhibit different solubilities, enabling their separation by fractional crystallization. Subsequent acidification liberates the resolved carboxylic acid enantiomers or diastereomers.
Diagram of Synthetic Pathways
Data Presentation
The following tables summarize the expected quantitative data for the key asymmetric synthesis methodologies discussed in this document. The values are based on literature precedents for structurally similar compounds and serve as a guide for expected outcomes.
Table 1: Diastereoselective Alkylation using Myers' Pseudoephedrine Auxiliary
| Entry | Electrophile | Diastereomeric Ratio (dr) | Isolated Yield (%) |
| 1 | Ethyl iodide | >98:2 | 85-95 |
| 2 | 2-Bromopentane (B28208) | 90:10 to 95:5 | 70-85 |
Table 2: Enzymatic Kinetic Resolution of Ethyl 2-Ethyl-3-methylhexanoate
| Entry | Lipase | Enantiomeric Excess (ee) of Unreacted Ester | Enantiomeric Excess (ee) of Acid Product | Conversion (%) |
| 1 | Candida antarctica Lipase B (CALB) | >95 | >90 | ~50 |
| 2 | Pseudomonas cepacia Lipase (PSL) | >95 | >90 | ~50 |
Table 3: Diastereomeric Salt Resolution
| Entry | Chiral Resolving Agent | Expected Purity of Resolved Acid |
| 1 | (R)-(+)-α-Methylbenzylamine | >95% de/ee after recrystallization |
| 2 | (1R,2R)-(+)-1,2-Diphenylethylenediamine | >95% de/ee after recrystallization |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Malonic Ester Synthesis
This protocol describes the synthesis of a diastereomeric mixture of this compound, which can serve as a starting material for resolution methods.[1][2][3][4]
Workflow Diagram
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl bromide
-
2-Bromopentane
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 eq) to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
First Alkylation: To the sodium ethoxide solution at 0 °C, add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes, then add ethyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Second Alkylation: Cool the reaction mixture to 0 °C and add a second equivalent of sodium ethoxide solution. After stirring for 30 minutes, add 2-bromopentane (1.0 eq) dropwise. Reflux the mixture for 4-6 hours.
-
Saponification: After cooling to room temperature, add a solution of potassium hydroxide (3.0 eq) in ethanol/water. Reflux the mixture for 12 hours to hydrolyze the esters.
-
Decarboxylation and Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 4-6 hours to effect decarboxylation. Cool the mixture and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. Purify by vacuum distillation.
Protocol 2: Asymmetric Synthesis via Myers' Chiral Auxiliary
This protocol details the diastereoselective alkylation of a pseudoephedrine amide to introduce the ethyl group, followed by a second alkylation to introduce the sec-butyl group, establishing both stereocenters.[5][6][7][8]
Workflow Diagram
Materials:
-
(+)-Pseudoephedrine or (-)-Pseudoephedrine
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium
-
Diisopropylamine
-
Anhydrous lithium chloride
-
2-Bromopentane
-
Sulfuric acid
-
Dioxane
Procedure:
-
Amide Formation: To a solution of pseudoephedrine (1.0 eq) in THF, add triethylamine (1.2 eq). Cool to 0 °C and add propionyl chloride (1.1 eq) dropwise. Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-propionyl pseudoephedrine amide.
-
Enolate Formation and Alkylation: In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF. To a suspension of the N-propionyl pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in THF at -78 °C, slowly add the LDA solution. Stir and warm to 0 °C for 15 minutes, then briefly to room temperature. Cool the reaction to 0 °C and add 2-bromopentane (1.5 eq). Stir at 0 °C until the reaction is complete (monitor by TLC).
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the diastereomeric product by flash chromatography.
-
Auxiliary Cleavage: To the purified amide in a mixture of dioxane and water, add concentrated sulfuric acid. Reflux for 12-24 hours. Cool the reaction, dilute with water, and extract with diethyl ether. Extract the organic layer with aqueous sodium hydroxide. Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether. Dry the organic layer and concentrate to yield the enantioenriched this compound.
Protocol 3: Enzymatic Kinetic Resolution
This protocol describes the lipase-catalyzed kinetic resolution of a racemic mixture of ethyl 2-ethyl-3-methylhexanoate.[9][10][11][12]
Workflow Diagram
Materials:
-
Racemic ethyl 2-ethyl-3-methylhexanoate
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Phosphate buffer (pH 7.2)
-
Toluene
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Enzymatic Hydrolysis: To a mixture of phosphate buffer and toluene, add the racemic ethyl 2-ethyl-3-methylhexanoate (1.0 eq). Add the immobilized lipase (e.g., 10-20% by weight of the ester). Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Separation: Filter off the immobilized enzyme. Separate the organic and aqueous layers.
-
Isolation of the Unreacted Ester: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantioenriched unreacted ester. The enantiomeric excess can be determined by chiral GC or HPLC.
-
Isolation of the Acid Product: Acidify the aqueous layer to pH 1-2 with hydrochloric acid. Extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to obtain the enantioenriched carboxylic acid. The enantiomeric excess can be determined after converting a small sample back to the methyl or ethyl ester.
Protocol 4: Diastereomeric Salt Resolution
This protocol provides a general procedure for the resolution of a racemic or diastereomeric mixture of this compound using a chiral amine.[13][14][15][16]
Workflow Diagram
Materials:
-
Racemic or diastereomeric mixture of this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine)
-
Suitable solvent (e.g., ethanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve the racemic or diastereomeric mixture of this compound (1.0 eq) in a minimal amount of a suitable hot solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent. Add the amine solution to the acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The diastereomeric purity can be assessed by NMR or HPLC. The salt can be recrystallized from a suitable solvent to improve its purity.
-
Liberation of the Carboxylic Acid: Suspend the diastereomerically pure salt in water and add hydrochloric acid until the solution is acidic (pH 1-2). Extract the liberated carboxylic acid with diethyl ether. Dry the organic layer and concentrate to obtain the resolved enantiomer or diastereomer.
-
Isolation of the Other Stereoisomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. This can be concentrated, and the carboxylic acid can be liberated by acidification and extraction to obtain the other enantiomer or diastereomer, which may require further purification.
Conclusion
The asymmetric synthesis of this compound stereoisomers can be achieved through a variety of well-established methods. The choice of the synthetic route will be guided by the specific stereoisomer required, the desired scale of the synthesis, and the available resources. The protocols provided herein offer a starting point for the development of robust and efficient syntheses of these important chiral building blocks. Careful optimization of reaction conditions and purification procedures will be essential to obtain the desired stereoisomers in high purity.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 7. synarchive.com [synarchive.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Note: Purification of 2-Ethyl-3-methylhexanoic Acid by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Ethyl-3-methylhexanoic acid using vacuum distillation. This method is effective for removing lower and higher boiling point impurities, as well as non-volatile contaminants, yielding a product of high purity suitable for research, development, and pharmaceutical applications.
Introduction
This compound is a branched-chain carboxylic acid. For applications in research and pharmaceutical development, a high degree of purity is often required. Distillation under reduced pressure (vacuum distillation) is a preferred method for purifying liquid compounds with high boiling points, as it lowers the boiling temperature, thereby preventing thermal decomposition. This protocol outlines the equipment, reagents, and step-by-step procedure for the efficient purification of this compound.
Physicochemical Data
A summary of the relevant physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 74581-94-5 | [1] |
| Appearance | Colorless to light yellow liquid | Assumed based on similar carboxylic acids |
| Estimated Boiling Point (Atmospheric Pressure) | 202-203 °C (for C5-C9 carboxylic acid mixture) | |
| Vapor Pressure | 0.0226 mmHg at 25 °C | |
| Estimated Boiling Point (10 mmHg) | ~130 - 140 °C | Estimated |
Note: The atmospheric boiling point is an estimate for a mixture of C5-C9 carboxylic acids. The boiling point under vacuum is an estimation based on the provided vapor pressure and general behavior of similar compounds.
Experimental Protocol
This protocol details the vacuum distillation procedure for purifying this compound.
Materials and Equipment:
-
Round-bottom flask (distillation flask)
-
Heating mantle with stirrer
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump or water aspirator
-
Cold trap
-
Vacuum tubing
-
Thermometer
-
Glass wool for insulation
-
Boiling chips or magnetic stir bar
-
Crude this compound
-
Vacuum grease
Potential Impurities:
The primary impurities in commercially available or synthetically produced this compound may include:
-
Unreacted starting materials: Such as 2-ethyl-3-methylhexanal or 2-ethyl-3-methylhexanol from its synthesis.[2]
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Side-products: Byproducts from the synthesis, which could include other isomeric acids or esters.
-
Water: Residual moisture.
-
Non-volatile impurities: Catalysts or other high molecular weight residues.
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude this compound.
-
Wrap the distillation head and the neck of the flask with glass wool to minimize heat loss.
-
Connect the condenser to a circulating cold water supply.
-
Place a cold trap between the distillation apparatus and the vacuum source to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the crude acid in the distillation flask.
-
Gradually apply vacuum to the system. The pressure should be monitored and controlled, aiming for a stable pressure around 10 mmHg.
-
Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the mixture for the initial collection of any low-boiling impurities in the receiving flask. These may include residual solvents or water.
-
Slowly increase the temperature of the heating mantle. The temperature of the vapor at the thermometer in the distillation head should be monitored closely.
-
Collect the main fraction of this compound when the vapor temperature stabilizes at the expected boiling point under the applied vacuum (estimated to be around 130-140 °C at 10 mmHg).
-
Monitor the distillation rate and adjust the heating to maintain a slow and steady collection of the distillate. A rate of 1-2 drops per second is generally recommended.
-
Once the majority of the product has distilled, a sharp drop in the vapor temperature may be observed, or the distillation rate may significantly decrease. At this point, stop the distillation.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the distillation flask to cool to room temperature.
-
Slowly and carefully release the vacuum by opening a vent on the system.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified this compound to a clean, labeled storage container.
-
Safety Precautions:
-
Always perform distillations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Use a safety screen around the distillation apparatus.
-
Never heat a closed system.
Experimental Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Logical Relationship of Purification Steps
Caption: Logical separation of components during the purification process.
References
Application Notes and Protocols for the Quantification of 2-Ethyl-3-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantification of 2-Ethyl-3-methylhexanoic acid in biological matrices. The following protocols are intended as a comprehensive guide, encompassing sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a branched-chain fatty acid that may be of interest in various fields, including metabolomics and drug development, due to its structural similarity to other biologically active molecules. Accurate and precise quantification of this analyte in complex biological matrices such as plasma, serum, or urine is crucial for understanding its physiological or pathological roles. The methods detailed below are based on established analytical techniques for short-chain fatty acids and related compounds.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is typically required to increase their volatility and improve chromatographic performance.
Experimental Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods for short-chain fatty acid extraction from plasma or serum.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in the sample).
-
Acidify the sample by adding 10 µL of concentrated hydrochloric acid (HCl) to protonate the carboxylic acid.
-
Add 500 µL of a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate, for extraction.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial for derivatization.
2. Derivatization (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[1]
-
Evaporate the collected organic extract to dryness under a gentle stream of nitrogen gas at room temperature.
-
To the dried residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like acetonitrile (B52724) or pyridine.[2]
-
Seal the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization reaction.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of the silylated this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for confirmation |
| Monitored Ions (for TMS derivative) | To be determined by analyzing a standard of the derivatized analyte. Likely fragments would include the molecular ion and characteristic fragments from the loss of methyl and ethyl groups. |
Quantitative Data Summary (GC-MS)
The following table summarizes expected performance characteristics for a validated GC-MS method for short-chain fatty acids, which can be used as a benchmark for the analysis of this compound. Actual values must be determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
GC-MS Workflow Diagram
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of compounds in complex matrices. Derivatization can also be employed to enhance ionization efficiency and chromatographic retention.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation is often sufficient for cleaning up plasma or serum samples for LC-MS/MS analysis.
-
To 50 µL of plasma or serum, add an internal standard.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for derivatization.
2. Derivatization (3-Nitrophenylhydrazine - 3-NPH)
Derivatization with 3-NPH is a common method for carboxylic acids to improve their chromatographic and mass spectrometric properties in LC-MS.[3]
-
To the supernatant from the protein precipitation step, add 50 µL of 120 mM 3-nitrophenylhydrazine (B1228671) hydrochloride in methanol (B129727) and 50 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) in methanol.[4]
-
Vortex and incubate at 40°C for 30 minutes.[4]
-
After incubation, add a suitable volume of the initial mobile phase to dilute the sample before injection.
3. LC-MS/MS Parameters
The following are typical LC-MS/MS parameters that can be optimized for the analysis of the 3-NPH derivative of this compound.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| Mass Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of the derivatized analyte. The precursor ion will be the [M+H]+ or [M-H]- of the derivative, and product ions will be characteristic fragments. |
Quantitative Data Summary (LC-MS/MS)
The following table provides expected performance characteristics for a validated LC-MS/MS method for short-chain fatty acids, which can serve as a starting point for the analysis of this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
LC-MS/MS Workflow Diagram
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. benchchem.com [benchchem.com]
- 3. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 2-Ethyl-3-methylhexanoic Acid
Abstract
Branched-chain fatty acids (BCFAs) are crucial components of cell membranes and are increasingly recognized as important biomarkers in metabolic regulation and various disease states.[1] this compound is a specific BCFA whose accurate detection and quantification can be critical in fields such as microbiology, clinical diagnostics, and nutrition.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids.[1][2] However, due to the low volatility and polar nature of free fatty acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from biological matrices using GC-MS.
Experimental Protocol
This protocol outlines a robust method for the analysis of this compound, adaptable to various biological samples such as plasma, serum, urine, or fecal extracts.
Materials and Reagents
-
This compound standard (CAS: 74581-94-5)
-
Internal Standard (IS): e.g., Heptadecanoic acid or a stable isotope-labeled standard
-
Solvents: Ethyl acetate (B1210297) (GC grade), Methanol (GC grade), Pyridine (B92270) (GC grade), Hexane (GC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Reagents for sample preparation: Hydrochloric acid (HCl), Anhydrous sodium sulfate (B86663)
-
Glassware: 15 mL conical tubes, 2 mL GC vials with inserts, Pasteur pipettes
-
Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Heating block
Sample Preparation (Liquid-Liquid Extraction)
Sample pretreatment is vital to remove interfering lipophilic compounds.[3]
-
Sample Collection: Pipette 200 µL of the sample (e.g., plasma, serum) into a 15 mL glass conical tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the sample.
-
Acidification: Add 50 µL of 6M HCl to the sample to acidify it to a pH < 2. This ensures that the carboxylic acid is in its protonated, free acid form, which improves extraction efficiency. Vortex briefly.
-
Extraction: Add 2 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.
-
Re-extraction: Repeat the extraction process (steps 4-6) with an additional 2 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Transfer the dried extract to a new tube and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
For compounds with polar functional groups, derivatization is necessary to increase volatility for GC analysis.[4] Silylation is a common method for this purpose.[3][5]
-
To the dried residue from step 1.2.8, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[6][7]
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture in a heating block at 60-70°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group.[6][7]
-
After cooling to room temperature, transfer the derivatized sample to a 2 mL GC vial with an insert for analysis.
GC-MS Instrumental Analysis
The following parameters provide a starting point and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent
| GC Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[5][6] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7][8] |
| Oven Program | Initial temperature 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min[5] |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5][8] |
| Ion Source Temp. | 230°C[5] |
| Interface Temp. | 280°C[5] |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and compound identification. |
| Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for the trimethylsilyl (B98337) (TMS) derivative of this compound would include the molecular ion and characteristic fragment ions (e.g., M-15, M-73). |
Data Presentation
Quantitative performance of the method should be evaluated by establishing calibration curves using a series of known concentrations of the derivatized standard. The table below summarizes typical performance data for the GC-MS analysis of short-chain and branched-chain fatty acids using similar methods.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.2 - 5 µM | The smallest concentration of the analyte that can be reliably detected.[2][6] |
| Limit of Quantification (LOQ) | 0.5 - 15 µM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6][9] |
| Linearity (r²) | > 0.99 | The correlation coefficient for the linear regression of the calibration curve.[10] |
| Recovery Rate | 55% - 98% | The percentage of the true amount of analyte that is detected by the analytical method.[2] |
| Reproducibility (RSD) | 1% - 5% | The relative standard deviation, indicating the precision of repeated measurements.[10] |
Visualization
The following diagrams illustrate the key processes involved in this protocol.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive framework for the successful GC-MS analysis of this compound. The described protocols for sample preparation, derivatization, and GC-MS analysis, combined with the expected data characteristics, offer a robust starting point for method development and validation. Researchers can adapt and optimize these methods to achieve reliable and sensitive quantification of this and other branched-chain fatty acids in their specific matrices of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. benchchem.com [benchchem.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. mdpi.com [mdpi.com]
- 9. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Separation of 2-Ethyl-3-methylhexanoic Acid Enantiomers
Introduction
2-Ethyl-3-methylhexanoic acid is a chiral carboxylic acid with potential applications in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. As the biological activity of chiral compounds often differs between enantiomers, a reliable analytical method to separate and quantify the individual enantiomers is crucial for research, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds.[1][2][3][4]
This application note presents a representative method for the separation of the enantiomers of this compound using chiral HPLC. The described method utilizes a polysaccharide-based CSP under normal phase conditions, a common and effective strategy for the resolution of chiral carboxylic acids.[1][5] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is critical for achieving sharp and symmetrical peaks.[1]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable for this application. The following table summarizes the chromatographic conditions for the separation of this compound enantiomers.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of racemic this compound dissolved in the mobile phase |
Expected Performance
Under the optimized chromatographic conditions, the enantiomers of this compound are expected to be well-separated. The following table presents hypothetical, yet realistic, quantitative data for the separation.
| Compound | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | - |
| Enantiomer 2 | 10.2 | > 2.0 |
Note: The elution order of the enantiomers should be confirmed with enantiomerically pure standards.
Experimental Protocol
This section provides a detailed step-by-step protocol for the chiral HPLC separation of this compound enantiomers.
1. Materials and Reagents
-
Racemic this compound
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
HPLC system with UV detector
-
Polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation
-
Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Trifluoroacetic acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Analysis
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector wavelength to 215 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
5. Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Determine the retention time for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation. A resolution value greater than 1.5 is generally considered baseline separation.
Experimental Workflow
The following diagram illustrates the workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
References
Application Notes and Protocols: Use of 2-Ethyl-3-methylhexanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Ethyl-3-methylhexanoic acid in various organic synthesis applications. Due to its branched structure, this carboxylic acid and its derivatives can offer unique steric and electronic properties, influencing reaction selectivity and efficiency. The following sections detail its application as a catalyst and provide representative protocols for its potential use in common synthetic transformations.
Catalyst in Multicomponent Reactions: The Biginelli Reaction
This compound, like its close analog 2-ethylhexanoic acid, can function as an efficient, low-cost, and recyclable organocatalyst for multicomponent reactions such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones.[1][2] These products are of significant interest in medicinal chemistry due to their wide range of biological activities.
Key Advantages:
-
Green Chemistry: Acts as a metal-free organocatalyst and can be used as the reaction medium, reducing the need for volatile organic solvents.[1]
-
High Yields: Promotes the reaction to give good to excellent yields of the desired products.[1]
-
Recyclability: The catalyst can be easily recovered and reused without a significant loss of activity.[1]
Quantitative Data for 2-Ethylhexanoic Acid Catalyzed Biginelli Reaction
The following table summarizes the results for the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones and thiones using 2-ethylhexanoic acid as a catalyst.[1] It is anticipated that this compound would exhibit similar catalytic activity.
| Entry | Aldehyde | β-Ketoester/β-Diketone | Urea (B33335)/Thiourea (B124793) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 30 | 93 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 45 | 91 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 40 | 92 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 35 | 90 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 60 | 89 |
| 6 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 50 | 88 |
| 7 | Benzaldehyde | Acetylacetone | Urea | 45 | 90 |
Experimental Protocol: Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester or β-diketone (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add this compound (2 mL) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80 °C for the time specified in the table above, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and stir until a solid precipitate forms.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol (B145695). Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
-
Catalyst Recovery: The aqueous filtrate containing this compound can be concentrated under reduced pressure and reused for subsequent reactions.
Logical Relationship: Biginelli Reaction
Caption: Catalytic cycle of the Biginelli reaction.
Amide Bond Formation
Carboxylic acids are fundamental starting materials for the synthesis of amides, a critical functional group in pharmaceuticals and biologically active molecules. This compound can be converted to its corresponding amide through reaction with an amine in the presence of a suitable coupling agent.
Experimental Protocol: Amide Synthesis using a Carbodiimide Coupling Agent
This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[3][4]
-
Reaction Setup: Dissolve this compound (1 equiv.) in a suitable aprotic solvent (e.g., Dichloromethane or Dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add the amine (1.1 equiv.), EDC (1.2 equiv.), and a catalytic amount of an activating agent such as 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) (0.1 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow: Amide Synthesis
Caption: Workflow for amide synthesis.
Allyl Ether Deprotection
While this compound itself is not directly used for allyl ether deprotection, its derivatives, such as a palladium(II) 2-ethyl-3-methylhexanoate complex, could potentially catalyze this transformation. The deprotection of allyl ethers is a crucial step in the synthesis of complex molecules where hydroxyl groups need to be temporarily masked.[5][6][7]
Representative Protocol: Palladium-Catalyzed Allyl Ether Deprotection
This protocol outlines a general procedure for the deprotection of an allyl ether using a palladium catalyst, which could potentially be formed in situ from a palladium precursor and this compound as a ligand.[6][8]
-
Reaction Setup: In a round-bottom flask, dissolve the allyl-protected alcohol or phenol (B47542) (1 equiv.) in a suitable solvent (e.g., THF, Methanol, or a mixture).
-
Catalyst and Scavenger: Add a palladium source (e.g., Pd(PPh₃)₄, 5 mol%) and an allyl scavenger (e.g., dimedone, morpholine, or tri-n-butyltin hydride, 2-3 equiv.). The presence of this compound (as a sodium or potassium salt) could potentially modulate the catalyst activity.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow: Allyl Ether Deprotection
Caption: Workflow for allyl ether deprotection.
Disclaimer: The experimental protocols provided for amide synthesis and allyl ether deprotection are representative examples of common synthetic transformations where this compound or its derivatives could potentially be utilized. The specific reaction conditions may require optimization for different substrates. The quantitative data for the Biginelli reaction is based on the use of 2-ethylhexanoic acid and serves as a close approximation for the expected performance of this compound. Researchers should always conduct small-scale test reactions to determine the optimal conditions for their specific application.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Gazi University Journal of Science » Submission » Novel and Efficient Organocatalytic Biginelli Reaction Using 2-Ethylhexanoic Acid [dergipark.org.tr]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-Ethyl-3-methylhexanoic Acid for Analysis
Introduction
2-Ethyl-3-methylhexanoic acid is a branched-chain carboxylic acid of interest in various fields, including metabolism studies and as a potential biomarker. Its analysis is crucial for understanding its biological roles and for quality control in relevant industries. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, often requiring derivatization to improve its chromatographic behavior and detection sensitivity. Similarly, for high-performance liquid chromatography (HPLC), derivatization is employed to introduce a chromophoric or fluorophoric tag for enhanced detection, as the native molecule lacks a strong UV chromophore.
This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Part 1: GC-MS Analysis via Silylation
Derivatization by silylation is a common and effective method to increase the volatility and thermal stability of polar analytes like carboxylic acids for GC-MS analysis. This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.
Experimental Workflow: GC-MS Analysis
Application Notes and Protocols: 2-Ethyl-3-methylhexanoic Acid as a Precursor for Thio-derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethyl-3-methylhexanoic acid is a branched-chain carboxylic acid. Its structural complexity makes it an interesting building block for the synthesis of novel molecules. The conversion of carboxylic acids into their thio-analogues, such as thioacids and thioesters, opens up a wide range of synthetic possibilities. Thioesters, for instance, are valuable intermediates in organic synthesis, serving as mild acyl transfer reagents and playing a role in the construction of complex molecules like macrocyclic lactones. They are also crucial in biological systems, with acetyl-CoA being a prominent example. This document provides detailed protocols for the synthesis of thio-derivatives from this compound and outlines potential applications.
Section 1: Synthesis of Thio-derivatives
The conversion of a carboxylic acid to a thio-derivative involves the replacement of the carboxylic hydroxyl group with a thiol or hydrosulfide (B80085) group. Several methods exist for this transformation, generally involving the activation of the carboxylic acid. Below are two representative protocols for the synthesis of S-alkyl 2-ethyl-3-methylhexanethioate (a thioester) and 2-ethyl-3-methylhexane-1-thione (a thioacid).
Protocol 1: Carbodiimide-Mediated Synthesis of S-Alkyl 2-Ethyl-3-methylhexanethioate
This protocol utilizes a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), as a dehydrating agent to facilitate the condensation of this compound with a thiol.
Materials:
-
This compound
-
Desired Thiol (e.g., Ethanethiol, Thiophenol)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Add the desired thiol (1.1 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DIC (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, a precipitate of diisopropylurea will form. Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude thioester can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of Synthesis Workflow:
Caption: Workflow for carbodiimide-mediated thioester synthesis.
Protocol 2: Synthesis of 2-Ethyl-3-methylhexanethioic S-acid using Lawesson's Reagent
Lawesson's Reagent (LR) is a thionating agent used to convert carbonyl compounds, including carboxylic acids, into their thio-analogues. This method provides a direct route to thioacids.
Materials:
-
This compound
-
Lawesson's Reagent (LR) [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
Application Notes & Protocols: A Guide to Analytical Method Development and Validation for Drug Analysis
Introduction
In the pharmaceutical industry, analytical method development and validation are crucial for ensuring the quality, safety, and efficacy of drug products.[1][2] The process involves creating and verifying procedures to accurately and reliably measure the identity, strength, purity, and other critical quality attributes of active pharmaceutical ingredients (APIs) and finished drug products.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines that outline the requirements for method validation.[3][5][6] This application note provides a comprehensive overview and detailed protocols for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a hypothetical drug substance.
Core Concepts in Analytical Method Validation
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][3] The key parameters evaluated during validation, as outlined in the ICH Q2(R2) guidelines, include:[3][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[3][7]
-
Accuracy: The closeness of the test results to the true value.[3][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Experimental Workflow for Analytical Method Development & Validation
The development and validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and lifecycle management.
Protocol 1: HPLC Method Development
This protocol outlines the steps for developing a reversed-phase HPLC method for the quantification of a hypothetical drug substance.
1. Objective: To develop a specific, stable, and robust HPLC method for the quantification of "Drug Substance X".
2. Materials and Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Analytical-grade buffers (e.g., phosphate, acetate)
-
Reference standard of "Drug Substance X"
-
Samples of "Drug Substance X"
3. Method Development Strategy:
-
Analyte Characterization: Review the physicochemical properties of "Drug Substance X," including its solubility, pKa, and UV absorbance spectrum. This information will guide the initial selection of the mobile phase and detector wavelength.[11]
-
Initial Chromatographic Conditions:
-
Column Selection: Start with a common stationary phase like C18, which is versatile for a wide range of compounds.[12]
-
Mobile Phase Selection: Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.[11] The initial composition can be guided by the polarity of the analyte.
-
Detector Wavelength: Use a UV detector set at the wavelength of maximum absorbance (λmax) of "Drug Substance X" to ensure the greatest sensitivity.[13]
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.[13]
-
-
Method Optimization:
-
Inject a standard solution of "Drug Substance X" and evaluate the peak shape, retention time, and resolution from any impurities.
-
Systematically adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to achieve optimal retention and peak shape.
-
If necessary, evaluate the effect of mobile phase pH on the retention and peak symmetry, especially for ionizable compounds.
-
Optimize other parameters such as column temperature and flow rate to improve separation efficiency and reduce run time.[10]
-
-
System Suitability: Once a promising set of conditions is established, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates.
Protocol 2: HPLC Method Validation
This protocol describes the experiments to be performed to validate the developed HPLC method according to ICH guidelines.
1. Objective: To formally document that the developed HPLC method is suitable for its intended purpose of quantifying "Drug Substance X".
2. Validation Parameters and Procedures:
-
Specificity:
-
Analyze a blank sample (diluent), a placebo sample (formulation without the API), a sample of "Drug Substance X" reference standard, and a sample containing "Drug Substance X" spiked with known impurities or degradation products.
-
Acceptance Criteria: The peak for "Drug Substance X" should be well-resolved from any other peaks, and there should be no interference at the retention time of the analyte in the blank and placebo samples.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of "Drug Substance X" at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate and plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Perform the assay on at least three different concentrations (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each concentration. This can be done by spiking a placebo with known amounts of "Drug Substance X".
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of "Drug Substance X" at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the LOQ based on the signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that can be measured with acceptable precision and accuracy.[9]
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be within an acceptable range (e.g., ≤ 10%).
-
-
Robustness:
-
Deliberately vary key method parameters one at a time, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and mobile phase composition (e.g., ±2% organic solvent).
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the variations.
-
Data Presentation: Summary of Validation Results
The following table summarizes hypothetical quantitative data from the validation of an HPLC method for "Drug Substance X".
| Validation Parameter | Measurement | Result | Acceptance Criteria |
| Specificity | Resolution from nearest impurity | > 2.0 | Resolution > 2.0 |
| Interference at analyte retention time | No peak detected | No interference | |
| Linearity | Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | Defined range | |
| Accuracy | Recovery at 80% concentration | 99.5% | 98.0% - 102.0% |
| Recovery at 100% concentration | 100.2% | 98.0% - 102.0% | |
| Recovery at 120% concentration | 101.1% | 98.0% - 102.0% | |
| Precision | Repeatability (%RSD, n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD, n=6) | 1.2% | ≤ 2.0% | |
| Limit of Quantitation (LOQ) | Concentration | 1.0 µg/mL | - |
| Precision at LOQ (%RSD) | 6.5% | ≤ 10% | |
| Robustness | % Assay change with flow rate (±0.1 mL/min) | < 1.5% | No significant change |
| % Assay change with temperature (±5°C) | < 1.0% | No significant change |
Signaling Pathway of Method Validation Logic
The logic behind method validation follows a structured path to ensure the method's suitability.
Caption: A diagram showing the logical progression of validating core analytical method attributes.
The development and validation of analytical methods are fundamental to ensuring the quality and consistency of pharmaceutical products.[8] By following a systematic approach to method development and adhering to the validation parameters outlined in regulatory guidelines, researchers and drug development professionals can establish robust and reliable analytical procedures. The protocols and data presented in this application note provide a practical framework for the successful implementation of an HPLC method for drug substance analysis.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. asianjpr.com [asianjpr.com]
- 12. onyxipca.com [onyxipca.com]
- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3-methylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3-methylhexanoic acid. The following information is designed to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective synthesis routes for this compound are:
-
Malonic Ester Synthesis: This classic method involves the sequential alkylation of a malonic ester (like diethyl malonate) with appropriate alkyl halides, followed by hydrolysis and decarboxylation. This route is highly versatile for creating substituted carboxylic acids.
-
Oxidation of 2-Ethyl-3-methylhexanal: This method involves the oxidation of the corresponding aldehyde to the carboxylic acid. While direct synthesis of the starting aldehyde may be required, this route can be very efficient and high-yielding.
Q2: Which synthesis route is likely to provide a higher yield?
A2: Both routes can be optimized to achieve high yields. The oxidation of 2-Ethyl-3-methylhexanal, if the aldehyde is readily available, can offer very high selectivity and yield, often exceeding 90%. The malonic ester synthesis is also capable of good yields, but can be more susceptible to side reactions that may lower the overall yield if not carefully controlled.
Q3: What are the main challenges I can expect with the malonic ester synthesis for this specific molecule?
A3: The main challenges include controlling the sequential alkylation to avoid mixtures of products, preventing dialkylation of the initial malonic ester, and potential elimination side reactions if using secondary alkyl halides. Careful control of stoichiometry and reaction conditions is crucial.
Q4: What are the common byproducts in the oxidation of the corresponding aldehyde?
A4: Common byproducts can include over-oxidation products, or if using air/oxygen, the formation of peroxy acids and subsequent side reactions. In some cases, ester formation can occur as a side reaction.
Troubleshooting Guides
Malonic Ester Synthesis Route
Problem 1: Low yield of the desired this compound and presence of multiple unidentified side products.
-
Possible Cause: Competing side reactions such as dialkylation at the alpha-carbon of the malonic ester, or elimination reactions of the alkyl halides. The use of a secondary alkyl halide (like 2-bromopentane) can be particularly problematic.
-
Solution:
-
Control Stoichiometry: Use a slight excess of diethyl malonate in the first alkylation step to minimize dialkylation.
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium ethoxide in ethanol (B145695). Ensure anhydrous conditions to prevent hydrolysis of the ester.
-
Slow Addition: Add the alkylating agents slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Temperature Control: Maintain appropriate reaction temperatures. Lower temperatures can sometimes favor the desired SN2 reaction over elimination.
-
Problem 2: The final product is a mixture of this compound and a singly alkylated hexanoic acid.
-
Possible Cause: Incomplete second alkylation step.
-
Solution:
-
Reaction Time and Temperature: Ensure the second alkylation reaction is allowed to proceed to completion by optimizing the reaction time and temperature. Monitoring the reaction by TLC or GC-MS is recommended.
-
Fresh Base: Ensure the complete formation of the enolate in the second step by using a fresh equivalent of a strong base.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield Difference |
| Diethyl Malonate:Base:Alkyl Halide 1 Ratio | 1:1:1 | 1.1:1:1 | Increased mono-alkylation |
| Alkyl Halide 2 Addition | Rapid | Slow, dropwise | Reduced side products |
| Reaction Monitoring | Time-based | TLC/GC-MS | Ensures completion |
Oxidation of 2-Ethyl-3-methylhexanal Route
Problem 1: Low conversion of the starting aldehyde.
-
Possible Cause: Inefficient catalyst, insufficient oxidant, or suboptimal reaction temperature.
-
Solution:
-
Catalyst Selection: Employ an effective catalyst system. For example, N-hydroxyphthalimide (NHPI) with a co-catalyst has been shown to be highly efficient for aldehyde oxidations.
-
Oxidant: Ensure an adequate supply of the oxidant (e.g., pure oxygen or air).
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions.
-
Problem 2: Formation of significant amounts of byproducts, such as esters.
-
Possible Cause: The reaction mechanism may involve intermediates that can lead to ester formation, particularly at higher temperatures.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents may sometimes promote side reactions.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired carboxylic acid.
-
| Catalyst System | Oxidant | Temperature (°C) | Solvent | Reported Selectivity for Carboxylic Acid |
| Mn(II)/Co(II) salts | Air/O₂ | 80-120 | None | Moderate to Good |
| N-hydroxyphthalimide (NHPI) | O₂ | 60-80 | Isobutanol | >99%[1] |
Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol describes the sequential alkylation of diethyl malonate.
Step 1: First Alkylation (with sec-butyl bromide)
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C and add diethyl malonate (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add sec-butyl bromide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC or GC-MS.
Step 2: Second Alkylation (with ethyl bromide)
-
Cool the reaction mixture to 0 °C and add a second equivalent of sodium ethoxide solution.
-
Stir for 1 hour at room temperature.
-
Cool to 0 °C and add ethyl bromide (1.0 eq) dropwise.
-
Reflux the mixture until the reaction is complete as monitored by TLC or GC-MS.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add an excess of aqueous sodium hydroxide (B78521) solution and heat the mixture at reflux for 4-6 hours to hydrolyze the esters.
-
Cool the mixture and acidify with concentrated HCl until the solution is strongly acidic.
-
Heat the acidic solution at reflux for several hours to effect decarboxylation.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Oxidation of 2-Ethyl-3-methylhexanal to this compound
This protocol is adapted from a high-yield synthesis of 2-ethylhexanoic acid.[1]
-
To a reaction vessel, add 2-Ethyl-3-methylhexanal, N-hydroxyphthalimide (NHPI) as a catalyst (e.g., 5 mol%), and a suitable solvent such as isobutanol.
-
Pressurize the reactor with oxygen or bubble air through the mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by GC-MS until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by removing the solvent under reduced pressure and purified by distillation.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for malonic ester synthesis.
References
Troubleshooting co-elution in HPLC analysis of decomposition products
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of decomposition products. The following questions and answers are designed to help researchers, scientists, and drug development professionals resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the HPLC analysis of decomposition products?
A1: Peak co-elution, where two or more compounds elute from the HPLC column at the same or very similar times, is a frequent challenge when analyzing decomposition products due to their often similar chemical structures.[1][2][3] The primary causes can be categorized as follows:
-
Insufficient Selectivity (α): The stationary phase and mobile phase combination does not provide adequate differential interaction with the analytes.[2][4] This is the most common reason for co-elution.
-
Low Column Efficiency (N): Broad peaks can lead to overlap even if the retention times are slightly different. This can be caused by factors like an old or poorly packed column, or extra-column volume.[5][6]
-
Inadequate Retention (k'): When peaks elute too close to the void volume (low k'), there is insufficient time for the column to perform the separation.[2]
-
Method-Related Issues: An unoptimized gradient, incorrect mobile phase pH, or inappropriate temperature can all lead to poor resolution.[1][7]
Q2: How can I confirm if I have co-eluting peaks?
A2: Confirming co-elution is a critical first step. Here are several methods to detect it:
-
Peak Shape Analysis: Look for signs of asymmetry, such as shoulders on the peak or a broader-than-expected peak width.[2] While a perfectly symmetrical peak can still contain co-eluting compounds, asymmetry is a strong indicator.[2]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can acquire UV spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of more than one compound.[2]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a highly effective way to identify co-elution. If the mass spectrum changes across the chromatographic peak, it confirms the presence of multiple components.[2]
-
Varying Injection Volume: Injecting a smaller volume of the sample can sometimes resolve closely eluting peaks if the issue is related to column overload.
Q3: What is the difference between peak tailing, fronting, and a shoulder, and how do they relate to co-elution?
A3: These are all deviations from the ideal symmetrical Gaussian peak shape and can sometimes be mistaken for or be indicative of co-elution:
-
Peak Tailing: The latter half of the peak is broader than the front half. This is often caused by strong interactions between the analyte and active sites on the stationary phase, or a mismatch between the sample solvent and the mobile phase.[8]
-
Peak Fronting: The front half of the peak is broader than the latter half. This is commonly a result of sample overload or injecting the sample in a solvent significantly stronger than the mobile phase.[9]
-
Peak Shoulder: A "shoulder" is a visible bump on the leading or tailing edge of a peak, which is a strong indication of a closely eluting, unresolved compound.[2]
While tailing and fronting are typically peak shape issues, severe instances can contribute to peak overlap with adjacent peaks. A shoulder, however, is a direct visual cue for co-elution.[2]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks by Modifying the Mobile Phase
This guide provides a systematic approach to improving peak resolution by adjusting the mobile phase composition.
Problem: Your chromatogram shows one or more pairs of co-eluting or poorly resolved peaks.
Solution Workflow:
Caption: Workflow for troubleshooting co-elution by mobile phase optimization.
Experimental Protocol: Mobile Phase Optimization
-
Adjust the Organic Modifier Concentration:
-
For Isocratic Elution: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time and may improve the separation of closely eluting peaks.
-
For Gradient Elution: Decrease the ramp rate of the gradient, especially in the region where the co-eluting peaks appear.[1] A shallower gradient provides more time for the separation to occur.[7] You can also introduce an isocratic hold in the gradient at a specific solvent composition to improve the resolution of a critical pair.[1]
-
-
Change the Organic Modifier: If adjusting the concentration is not effective, switch the organic solvent. For example, if you are using acetonitrile, try methanol, or vice-versa.[1] The different solvent properties can alter the selectivity of the separation.[4]
-
Modify the Mobile Phase pH: For ionizable analytes, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[1][7] A general guideline is to adjust the pH to be at least two units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Use Mobile Phase Additives: For challenging separations, consider using additives like ion-pairing reagents, which can improve the retention and resolution of ionic compounds.[10]
Guide 2: Improving Separation by Changing the Stationary Phase or Column Parameters
When mobile phase optimization is insufficient, changing the column or its operating parameters can provide the necessary change in selectivity or efficiency.
Problem: Co-elution persists even after extensive mobile phase optimization.
Solution Workflow:
Caption: Troubleshooting co-elution by altering stationary phase and column parameters.
Experimental Protocol: Stationary Phase and Column Parameter Optimization
-
Change the Column Chemistry: The most powerful way to alter selectivity is to change the stationary phase.[5] If you are using a C18 column, consider a column with a different functionality, such as a phenyl-hexyl, cyano (CN), or a polar-embedded phase.[1][5] These different chemistries will provide alternative interactions with your analytes.
-
Increase Column Efficiency:
-
Smaller Particle Size: Columns packed with smaller particles (e.g., sub-2 µm) or core-shell particles provide higher efficiency, leading to sharper peaks and better resolution.[1][5]
-
Longer Column: Increasing the column length increases the number of theoretical plates, which can improve the resolution of closely eluting peaks.[5]
-
-
Adjust the Column Temperature: Changing the column temperature can alter the selectivity of the separation.[4] Increasing the temperature generally decreases retention times and can improve peak shape, while decreasing the temperature can increase retention and may improve resolution.[11] It is important to experiment to find the optimal temperature for your specific separation.
Data Summary
The following table summarizes the key chromatographic parameters and their general effect on peak resolution.
| Parameter | Change | Effect on Retention (k') | Effect on Selectivity (α) | Effect on Efficiency (N) | Overall Impact on Resolution |
| Mobile Phase | |||||
| % Organic (Reverse Phase) | Decrease | Increase | May Change | May Increase | Generally Improves |
| Organic Solvent Type | Change (e.g., ACN to MeOH) | Varies | Significant Change | Varies | Can Significantly Improve |
| pH (for ionizable compounds) | Adjust away from pKa | Varies | Significant Change | Improves Peak Shape | Can Significantly Improve |
| Stationary Phase | |||||
| Column Chemistry | Change (e.g., C18 to Phenyl) | Varies | Significant Change | Varies | Can Significantly Improve |
| Particle Size | Decrease | No Change | No Change | Increase | Improves |
| Column Length | Increase | Increase | No Change | Increase | Improves |
| Operating Conditions | |||||
| Flow Rate | Decrease | Increase | No Change | May Increase | Generally Improves |
| Temperature | Increase or Decrease | Varies | May Change | Varies | Varies, needs optimization |
Note: The effects listed are general trends and the optimal conditions will be specific to the analytes and the chromatographic system being used. A systematic, one-variable-at-a-time approach is recommended for method development and troubleshooting.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. youtube.com [youtube.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Optimizing temperature for distillation of 2-Ethyl-3-methylhexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethyl-3-methylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Fractional vacuum distillation is the preferred method for purifying this compound. This technique is advantageous as it lowers the boiling point of the compound, which helps to prevent potential thermal decomposition that can occur at atmospheric pressure.[1] For high-boiling-point compounds like many carboxylic acids, distillation at ambient pressure is often not suitable.[1]
Q2: What is the atmospheric boiling point of this compound?
Q3: Are there any known azeotropes of this compound?
A3: There is no readily available data on the azeotropic behavior of this compound. When distilling, be mindful of the possibility of azeotrope formation, especially if solvents were used in prior extraction steps.
Q4: What are the signs of thermal decomposition during distillation?
A4: Signs of thermal decomposition can include darkening of the distillation residue, unexpected gas evolution, a drop in the distillation head temperature, or the production of odorous byproducts. Carboxylic acids can be susceptible to decomposition at high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Product Distilling Over | 1. The vacuum is not low enough. 2. The heating mantle temperature is too low. 3. There is a leak in the distillation apparatus. | 1. Ensure your vacuum pump is functioning correctly and can achieve the desired pressure. 2. Gradually increase the heating mantle temperature. 3. Check all joints and seals for leaks. Use appropriate vacuum grease. |
| Bumping or Uncontrolled Boiling | 1. The heating is too rapid. 2. Lack of boiling chips or inadequate stirring. | 1. Heat the distillation flask slowly and evenly. 2. Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product is Contaminated | 1. Inefficient fractional distillation column. 2. The distillation rate is too fast. 3. Foaming of the crude material. | 1. Use a packed fractional distillation column for better separation. 2. Reduce the heating rate to allow for proper fractionation. 3. If foaming occurs, reduce the heating and consider using an anti-foaming agent. |
| Product is Dark or Discolored | 1. Thermal decomposition of the acid. 2. Presence of impurities that are unstable at high temperatures. | 1. Lower the distillation pressure to reduce the boiling point. 2. Purify the crude material through other methods (e.g., extraction) before distillation.[3] |
Experimental Protocols
Protocol for Determining Optimal Distillation Temperature
-
Preparation :
-
Ensure the this compound is free from low-boiling solvents by rotary evaporation.
-
Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry and clean.
-
Add a magnetic stir bar or boiling chips to the distillation flask.
-
-
Procedure :
-
Place the crude this compound in the distillation flask.
-
Securely assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.
-
Begin stirring (if using a magnetic stirrer).
-
Gradually apply vacuum, aiming for a pressure between 1 and 10 mmHg.
-
Once the desired vacuum is stable, begin to heat the distillation flask gently with a heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise as the vapor of the compound reaches the thermometer.
-
The temperature at which a steady stream of distillate is collected is the boiling point at that specific pressure. Record both the temperature and the pressure.
-
-
Data Collection :
-
Collect fractions of the distillate in separate receiving flasks.
-
Analyze the purity of each fraction using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Relationship between pressure, boiling point, and thermal stability in distillation.
References
Technical Support Center: Chiral Separation of C9 Carboxylic Acids
Welcome to the technical support center for the chiral separation of C9 carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers of C9 carboxylic acids. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of C9 carboxylic acids often challenging?
A1: The chiral separation of C9 carboxylic acids can be difficult due to a combination of factors. These molecules often exhibit significant structural flexibility, which can hinder effective chiral recognition by the stationary phase. Additionally, the carboxylic acid functional group can lead to strong interactions with the stationary phase, sometimes causing peak tailing and poor resolution. The lack of a strong chromophore in many C9 carboxylic acids also makes UV detection challenging without derivatization.[1][2]
Q2: When should I consider derivatization for the chiral separation of C9 carboxylic acids?
A2: Derivatization is recommended under several circumstances. If you are experiencing poor resolution with direct methods, derivatization can introduce functional groups that enhance the interaction with the chiral stationary phase (CSP).[3][4][5] It is also highly beneficial when using UV detection, as a suitable derivatizing agent can introduce a chromophore, significantly improving detection sensitivity.[4][6] Furthermore, converting the carboxylic acid enantiomers into diastereomers with a chiral derivatizing agent allows for separation on a standard achiral column.[5][7]
Q3: What are the most common types of chiral stationary phases (CSPs) used for C9 carboxylic acid separation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of acidic compounds.[8] Macrocyclic glycopeptide phases, like those based on vancomycin (B549263) or teicoplanin, are also effective, particularly in reversed-phase and polar organic modes.[8] For specific applications, Pirkle-type or brush-type columns can also be employed, sometimes requiring derivatization of the analyte.[9]
Q4: How do mobile phase additives affect the separation?
A4: Mobile phase additives play a crucial role in optimizing the chiral separation of carboxylic acids. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[10][11][12] In normal-phase chromatography, basic additives such as diethylamine (B46881) (DEA) may be required for basic analytes, but for acidic compounds, an acidic modifier is generally necessary.[10] The concentration of these additives is critical and typically ranges from 0.1% to 0.5%.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of C9 carboxylic acids.
Problem 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, symmetrical peak.
-
A broad peak with no discernible separation.
-
A peak with a slight shoulder, indicating partial separation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide adequate chiral recognition for your specific C9 carboxylic acid. Solution: Screen a variety of CSPs with different selectivities, such as polysaccharide-based (cellulose or amylose) and macrocyclic glycopeptide columns.[8] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly influences selectivity. Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Introduce acidic additives like TFA or formic acid (0.1% v/v) to improve peak shape and potentially enhance resolution.[11][12] |
| Incorrect Temperature | Temperature affects the thermodynamics of the chiral recognition process. Solution: Experiment with different column temperatures. Lowering the temperature often increases the interaction strength between the analyte and the CSP, which can lead to better resolution. Conversely, in some cases, increasing the temperature may improve efficiency and resolution. |
| Inadequate Derivatization | If using an indirect method, the derivatization reaction may be incomplete or the chosen derivatizing agent may not provide sufficient separation of the resulting diastereomers. Solution: Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature). Consider screening different chiral derivatizing agents.[3][4] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a trailing edge.
-
Poor peak integration and reduced resolution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with the Stationary Phase | The carboxylic acid group can interact strongly with active sites (e.g., residual silanols) on the silica (B1680970) support of the CSP. Solution: Add a mobile phase modifier to suppress these interactions. A small amount of an acidic additive like TFA (0.1%) is often effective.[13] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration or the injection volume. |
| Inappropriate Mobile Phase pH (Reversed-Phase) | In reversed-phase chromatography, the ionization state of the carboxylic acid can affect peak shape. Solution: Adjust the mobile phase pH to ensure the carboxylic acid is in a single, non-ionized form. This is typically achieved by adding an acid to the mobile phase. |
Quantitative Data
The following tables summarize typical quantitative data for the chiral separation of carboxylic acids. While specific data for all C9 carboxylic acids is not always available, these examples provide a useful reference.
Table 1: Chiral Separation Parameters for Carboxylic Acids on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 2-Arylpropionic Acids | Chiralcel OD-H | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.2 - 1.8 | > 1.5 |
| 2-Aryloxycarboxylic Acids | Chiralpak AD | n-Hexane/Ethanol/TFA (85:15:0.1) | 1.3 - 2.1 | > 2.0 |
| Ibuprofen | CHIRALPAK IA | n-Hexane/IPA/TFA (95:5:0.1) | 1.45 | 3.2 |
| Ketoprofen | Chiralcel OJ-H | n-Hexane/Ethanol/TFA (80:20:0.1) | 1.62 | 4.1 |
Data is generalized from typical applications and may vary based on specific experimental conditions.
Table 2: Effect of Mobile Phase Additive on Resolution (Example)
| Analyte | CSP | Mobile Phase (n-Hexane/IPA, 90:10) | Resolution (Rs) |
| Flurbiprofen | Chiralpak AD-H | No Additive | 1.2 |
| Flurbiprofen | Chiralpak AD-H | + 0.1% TFA | 2.5 |
| Flurbiprofen | Chiralpak AD-H | + 0.1% Acetic Acid | 2.1 |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation of a C9 Carboxylic Acid
This protocol outlines a general procedure for the direct chiral separation of a C9 carboxylic acid using a polysaccharide-based CSP.
1. Materials and Reagents:
-
Racemic C9 carboxylic acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol
-
Trifluoroacetic acid (TFA)
-
Chiral Stationary Phase: e.g., CHIRALPAK® IA, IB, IC, etc. (amylose-based) or CHIRALCEL® OD, OJ, etc. (cellulose-based), 4.6 x 250 mm, 5 µm.
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Column oven
-
Mobile Phase: n-Hexane/Alcohol (e.g., IPA or Ethanol) with 0.1% TFA. A typical starting composition is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220-230 nm (may require higher concentration if no strong chromophore is present)
-
Injection Volume: 10 µL
3. Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the racemic C9 carboxylic acid in the mobile phase. Dilute as necessary to obtain a suitable detector response.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Record the chromatogram and calculate the separation factor (α) and resolution (Rs).
-
Optimization: If separation is not optimal, adjust the mobile phase composition by varying the percentage of the alcohol modifier in 5% increments. The type of alcohol (IPA vs. Ethanol) can also significantly affect selectivity. The concentration of TFA can be adjusted between 0.05% and 0.2%. The temperature can also be varied (e.g., 15 °C, 35 °C) to improve resolution.
Protocol 2: Indirect Chiral HPLC Separation via Derivatization
This protocol describes the separation of C9 carboxylic acid enantiomers after derivatization with a chiral amine.
1. Materials and Reagents:
-
Racemic C9 carboxylic acid
-
Chiral Derivatizing Agent (CDA): e.g., (R)-(+)-1-Phenylethylamine
-
Coupling Agent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM)
-
Achiral HPLC Column: e.g., C18, 4.6 x 250 mm, 5 µm
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA)
2. Derivatization Procedure:
-
In a vial, dissolve the racemic C9 carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add the chiral derivatizing agent (e.g., (R)-(+)-1-Phenylethylamine, 1.1 equivalents).
-
Add the coupling agent (e.g., DCC, 1.2 equivalents).
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or a preliminary HPLC injection.
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Evaporate the solvent and redissolve the diastereomeric amide derivatives in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: Standard achiral C18 column
-
Mobile Phase: Acetonitrile/Water with 0.1% TFA (e.g., a gradient of 30-90% Acetonitrile over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: ~254 nm (dependent on the chromophore of the derivatizing agent).
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate key workflows and logical relationships in the chiral separation of C9 carboxylic acids.
Caption: General workflow for chiral separation of C9 carboxylic acids.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
Preventing decomposition during 2-Ethyl-3-methylhexanoic acid analysis
Technical Support Center: Analysis of 2-Ethyl-3-methylhexanoic Acid
Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the analytical methods for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the gas chromatography (GC) analysis of this compound, focusing on preventing analyte degradation and ensuring data quality.
Q1: Why am I observing poor peak shape (e.g., tailing) for this compound?
A1: Poor peak shape, particularly tailing, is a common issue when analyzing free carboxylic acids like this compound. The primary causes are:
-
Active Sites: The polar carboxyl group can interact strongly with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner, packing material (like glass wool), or the column itself. This leads to reversible adsorption and a "tailing" effect on the peak.[1][2][3]
-
Hydrogen Bonding: The analyte's ability to form hydrogen bonds can cause it to interact with itself or other polar elements in the system, hindering its smooth passage through the column.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][4]
Troubleshooting Steps:
-
Use Deactivated Liners: Always use high-quality, deactivated (silylated) inlet liners to minimize surface activity.[1][5] If using a liner with glass wool, ensure the wool is also deactivated.[5]
-
Perform Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues and the re-emergence of active sites.[1][6]
-
Consider Derivatization: The most effective solution is to chemically modify the carboxylic acid group to make it less polar and more volatile. This is discussed in detail in Q2.[7][8]
Q2: My analyte signal is inconsistent, or I suspect thermal decomposition. How can I prevent this?
A2: Signal loss and inconsistency are often symptoms of analyte degradation, which for carboxylic acids, can occur via thermal decomposition (decarboxylation) in the hot GC inlet.[9][10]
Troubleshooting Steps:
-
Lower Inlet Temperature: High inlet temperatures can cause thermally labile compounds to degrade.[2][9] Experiment with lowering the inlet temperature. A programmed temperature vaporization (PTV) inlet can also be beneficial as it allows for a gentle temperature ramp.[3][9]
-
Use Splitless Injection: A splitless injection allows for the use of lower inlet temperatures compared to split injections.[9]
-
Derivatize the Analyte: Converting the carboxylic acid to a more thermally stable ester or silyl (B83357) derivative is the most robust solution.[7][8][11] Derivatization increases volatility and thermal stability, protecting the analyte from degradation in the hot inlet and improving chromatographic performance.[7][8]
Q3: What is derivatization and which method is best for this compound?
A3: Derivatization is the process of chemically modifying an analyte to improve its analytical properties.[8][12] For GC analysis of carboxylic acids, the goal is to replace the active hydrogen on the carboxyl group with a less polar, more stable group.[7] The three main types of derivatization for carboxylic acids are silylation, alkylation (esterification), and acylation.[8][13]
-
Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. This is a very common and effective method.[8][11]
-
Alkylation (Esterification): This involves forming an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). Reagents like BF₃-methanol or by using diazomethane (B1218177) (note: diazomethane is highly toxic and explosive) are common.[4][12]
The best method depends on your sample matrix and laboratory capabilities. Silylation with BSTFA is often a fast, simple, and effective first choice.
Experimental Protocols
Protocol: Silylation of this compound for GC-MS Analysis
This protocol provides a general guideline for the derivatization of this compound using BSTFA.
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous solvent (e.g., Pyridine (B92270), Acetonitrile, or Dichloromethane)
-
Internal Standard (e.g., Heptadecanoic acid)
-
Autosampler vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer 100 µL of your sample or standard into an autosampler vial insert. If the sample is aqueous, it must be completely dried first (e.g., under a stream of nitrogen), as water will deactivate the silylating reagent.[11]
-
Internal Standard: Add a known amount of internal standard to the vial.
-
Solvent Addition: Add 50 µL of anhydrous pyridine or another suitable solvent.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[11]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.[14] Reaction time and temperature may need optimization.[11]
-
Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Data Presentation
Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Analysis
| Reagent Type | Common Reagent | Derivative Formed | Reaction Conditions | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | 60-80°C, 15-60 min | Fast, effective, produces stable derivatives[8] | Sensitive to moisture, derivatives can be hydrolyzed[11] |
| Alkylation | BF₃-Methanol | Methyl Ester (FAME) | 60-100°C, 5-15 min | Produces very stable derivatives[7] | Reagents can be harsh, may require neutralization step |
| Alkylation | Diazomethane | Methyl Ester (FAME) | Room Temp, ~1 min | Fast, high yield, few by-products[4] | Highly toxic and explosive, requires special handling[4] |
Visualizations
Experimental Workflow
The following diagram outlines the recommended workflow for the analysis of this compound, incorporating the critical derivatization step to prevent decomposition.
Caption: Workflow for GC-MS analysis of this compound.
Troubleshooting Logic
This decision tree provides a logical approach to diagnosing and solving common issues like analyte decomposition and poor chromatography.
Caption: Troubleshooting decision tree for analyzing carboxylic acids by GC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. 552.3 inlet degradation of analytes - Chromatography Forum [chromforum.org]
- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
Enhancing resolution of 2-Ethyl-3-methylhexanoic acid isomers on GC column
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the chromatographic resolution of 2-Ethyl-3-methylhexanoic acid and other branched-chain carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing) for my this compound analysis?
A1: Peak tailing for acidic compounds like this compound is a common issue in gas chromatography. It is often caused by unwanted interactions between the acidic analyte and active sites within the GC system. Here are the primary causes and solutions:
-
Active Sites in the Inlet Liner: The glass inlet liner can have exposed silanol (B1196071) groups (-Si-OH) that strongly interact with the carboxylic acid group of your analyte.
-
Solution: Use a fresh, deactivated inlet liner. Deactivation masks these active sites, preventing unwanted interactions.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Trim the front end of the column (typically 10-20 cm) to remove the contaminated section. Regular inlet maintenance is also crucial.
-
-
Incomplete Derivatization: Free carboxylic acids are prone to tailing. If your derivatization reaction is incomplete, the remaining underivatized acid will produce poor peak shapes.
-
Solution: Optimize your derivatization protocol to ensure the reaction goes to completion. This may involve adjusting the reagent-to-sample ratio, reaction time, or temperature.
-
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the manufacturer-recommended height.
-
Q2: My peaks are broad, and the resolution between isomers is poor. How can I improve this?
A2: Poor resolution and broad peaks can stem from several factors related to your GC method. Here’s how to address them:
-
Suboptimal Temperature Program: The oven temperature program is critical for separating closely eluting isomers.
-
Solution: Start with a slow temperature ramp rate (e.g., 2-5°C/min) to maximize separation. The initial oven temperature should be low enough to allow for good focusing of the analytes at the head of the column. A good starting point is often 10-20°C below the boiling point of your solvent for splitless injection.[1]
-
-
Incorrect Column Choice: The stationary phase of your GC column plays the most significant role in selectivity.
-
Solution: For chiral separation of this compound enantiomers, a chiral stationary phase is required. Columns with derivatized cyclodextrins are highly effective for this purpose.[2]
-
-
High Carrier Gas Flow Rate: While a higher flow rate can shorten analysis time, an excessively high flow rate will reduce column efficiency and, consequently, resolution.
-
Solution: Optimize your carrier gas flow rate to be near the optimal linear velocity for your carrier gas (Helium or Hydrogen).
-
Q3: Is derivatization necessary for analyzing this compound by GC?
A3: Yes, derivatization is a mandatory step for the GC analysis of this compound.[3] Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis.[4][5] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. This improves peak shape, thermal stability, and overall chromatographic performance.[6][7]
Q4: What are the recommended derivatization methods for this compound?
A4: The two most common and effective derivatization methods for carboxylic acids are esterification and silylation.
-
Esterification to Fatty Acid Methyl Esters (FAMEs): This involves converting the carboxylic acid to its methyl ester. A common reagent is Boron trifluoride-methanol solution (BF3-MeOH).[3]
-
Silylation: This method replaces the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems.
Table 1: Troubleshooting Peak Tailing
| Symptom | Potential Cause | Recommended Action |
| All peaks in the chromatogram tail. | Physical issue in the flow path. | 1. Re-cut the column ensuring a clean, 90° cut. 2. Check column installation depth in the inlet. 3. Inspect for and eliminate any dead volumes. |
| Only polar/active compound peaks tail. | Active sites in the system. | 1. Replace the inlet liner with a new, deactivated one. 2. Trim 10-20 cm from the front of the column. 3. Ensure derivatization is complete. |
| Peak shape degrades over a sequence of runs. | Contamination buildup. | 1. Run an instrument blank to check for carryover. 2. Clean the inlet. 3. Trim the column. |
Table 2: Troubleshooting Peak Fronting
| Symptom | Potential Cause | Recommended Action |
| Peaks, especially early eluting ones, are sloped at the front. | Column overload. | 1. Dilute the sample. 2. Decrease the injection volume. 3. Increase the split ratio if using split injection. |
| Solvent mismatch. | Ensure the sample solvent is compatible with the stationary phase polarity. |
Troubleshooting Workflow for Peak Shape Issues
Caption: Troubleshooting workflow for common peak shape problems.
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of this compound to its more volatile methyl ester for GC analysis using Boron Trifluoride (BF3) in methanol.[3]
Materials:
-
Sample containing this compound
-
14% Boron trifluoride-methanol (BF3-MeOH) solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Sealed reaction vials
Procedure:
-
To your dried sample in a reaction vial, add 1-2 mL of 14% BF3-MeOH solution.
-
Seal the vial tightly and heat at 60-100°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of water and 1-2 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Protocol 2: Silylation for TMS Ester Formation
This protocol details a two-step derivatization process often used for biological samples, involving methoxyamination followed by silylation. For this compound which lacks a ketone group, the first step can be omitted. The second step converts the carboxylic acid to its trimethylsilyl (TMS) ester.[8]
Materials:
-
Dried sample extract
-
Pyridine (B92270) (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Reaction vials
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 80 µL of MSTFA + 1% TMCS to the sample solution.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Derivatization and Analysis Workflow
References
Minimizing impurities in the synthesis of 2-Ethyl-3-methylhexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Ethyl-3-methylhexanoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the most common synthetic route for this compound, and what are the primary sources of impurities?
The most prevalent method for synthesizing this compound is the malonic ester synthesis. This multi-step process involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation. The primary sources of impurities in this synthesis are:
-
Dialkylated Byproducts: The mono-alkylated intermediate can be deprotonated again and react with another molecule of the alkylating agent, leading to a dialkylated malonic ester.[1][2]
-
Elimination Byproducts: The use of a secondary alkyl halide, such as sec-butyl bromide, can lead to a competing E2 elimination reaction, forming an alkene instead of the desired alkylation product.[3]
-
Unreacted Starting Materials: Incomplete reaction can leave residual diethyl malonate or mono-alkylated intermediates in the product mixture.
-
Incomplete Hydrolysis or Decarboxylation: The hydrolysis of the diester to a dicarboxylic acid and the subsequent decarboxylation may not go to completion, resulting in ester or dicarboxylic acid impurities.[4]
Q2: How can I minimize the formation of the dialkylated byproduct?
Minimizing the dialkylated byproduct is crucial for achieving high purity. Here are several strategies:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkylating agent in each alkylation step. A slight excess of the malonic ester can also favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the enolate solution helps to ensure it reacts with the intended enolate before further deprotonation of the mono-alkylated product can occur.[1]
-
Sequential Alkylation with Purification: For introducing two different alkyl groups, it is best to perform the alkylation steps sequentially. After the first alkylation, it is recommended to isolate and purify the mono-alkylated intermediate before proceeding to the second alkylation.[5]
Q3: I am observing a significant amount of butene in my reaction mixture. How can I suppress the elimination side reaction?
The formation of butene is a result of the E2 elimination of the sec-butyl halide, which competes with the desired SN2 alkylation. To favor substitution over elimination:
-
Use a Less Hindered Base: While sodium ethoxide is commonly used, a bulkier, less nucleophilic base can sometimes reduce the rate of elimination. However, this may also slow down the desired alkylation.
-
Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.
-
Choice of Leaving Group: Alkyl iodides are more reactive towards substitution than bromides, which may allow for milder reaction conditions, thereby reducing elimination.
Q4: My final product contains residual ester intermediates. How can I ensure complete hydrolysis and decarboxylation?
Incomplete hydrolysis and decarboxylation can be addressed by:
-
Sufficient Reaction Time and Temperature: Ensure the hydrolysis and decarboxylation steps are carried out for a sufficient duration and at the appropriate temperature. Saponification with a strong base like potassium hydroxide (B78521) followed by acidification and heating is a common method.[6]
-
Removal of Alcohol: During saponification, the alcohol produced (ethanol) should be distilled off to drive the reaction to completion.[6]
-
Acid-Catalyzed Decarboxylation: After hydrolysis, strong acidification (e.g., with sulfuric acid) and heating are necessary to promote efficient decarboxylation of the resulting malonic acid derivative.[6]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their impact on minimizing impurities in the malonic ester synthesis of this compound.
| Parameter | Recommendation | Rationale | Potential Impurities Minimized |
| Base | Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Matches the ester to prevent transesterification.[7] | Transesterified esters |
| Stoichiometry | 1:1 ratio of enolate to alkyl halide | Prevents excess alkylating agent from reacting with the mono-alkylated product.[1] | Dialkylated product |
| Order of Alkylation | 1. sec-Butyl halide2. Ethyl halide | Introduce the bulkier group first to potentially reduce steric hindrance for the second alkylation. | Incomplete dialkylation |
| Temperature | Low temperature for alkylation | Favors SN2 (alkylation) over E2 (elimination).[3] | Alkene byproducts |
| Hydrolysis | KOH followed by H₂SO₄ | Strong base for complete saponification, followed by a non-volatile acid for decarboxylation.[6] | Incomplete hydrolysis/decarboxylation products |
| Purification | Fractional Distillation | Effective for separating the final product from lower and higher boiling point impurities. | Starting materials, dialkylated product |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol is a representative procedure based on the principles of malonic ester synthesis.
Step 1: First Alkylation (Introduction of the sec-Butyl Group)
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add diethyl malonate (1.0 eq) dropwise to the cooled sodium ethoxide solution with stirring.
-
After the addition is complete, add sec-butyl bromide (1.0 eq) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture, remove the ethanol under reduced pressure, add water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl sec-butylmalonate.
-
Purify the crude product by vacuum distillation.
Step 2: Second Alkylation (Introduction of the Ethyl Group)
-
Repeat the procedure from Step 1, using the purified diethyl sec-butylmalonate (1.0 eq) as the starting material and ethyl bromide (1.0 eq) as the alkylating agent.
-
After workup, purify the resulting diethyl sec-butylethylmalonate by vacuum distillation.
Step 3: Hydrolysis and Decarboxylation
-
To the purified diethyl sec-butylethylmalonate, add a solution of potassium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete saponification.
-
Distill off the ethanol formed during the reaction.[6]
-
Cool the reaction mixture and slowly add concentrated sulfuric acid until the solution is strongly acidic.
-
Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.
-
After cooling, extract the this compound with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Malonic ester synthesis pathway for this compound.
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and addressing impurities.
Relationship Between Purification Techniques
Caption: Interplay of purification methods for isolating the final product.
References
Technical Support Center: Stability Studies of 2-Ethyl-3-methylhexanoic Acid in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-3-methylhexanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a carboxylic acid, its stability can be significantly affected by hydrolytic and oxidative degradation pathways. It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure as a branched-chain carboxylic acid, the following are plausible degradation routes:
-
Oxidative Degradation: The tertiary carbon atom at the branch point (C3) could be susceptible to oxidation, potentially leading to the formation of hydroperoxides, ketones, or alcohols. Further oxidation could result in chain cleavage.
-
Decarboxylation: Under thermal stress, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of an alkane.
-
Photodegradation: Exposure to UV light can generate free radicals, initiating degradation cascades that may involve oxidation and chain cleavage.[1][2][3][4]
Q3: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored in tightly sealed, amber glass vials to protect from light and air. Storage at refrigerated temperatures (2-8 °C) is recommended to slow down potential degradation reactions. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be used to displace oxygen in the headspace of the vial.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or loss of potency over time.
Potential Cause: Degradation of this compound in the prepared solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored as recommended (refrigerated, protected from light, tightly sealed).
-
Assess Solvent Purity: Impurities in the solvent can catalyze degradation. Use high-purity, HPLC-grade solvents.
-
Evaluate for Oxidation: If the solution has been stored for an extended period or exposed to air, oxidative degradation may have occurred. Prepare fresh solutions and consider purging with an inert gas.
-
Check for Contamination: Ensure all glassware and equipment are scrupulously clean to avoid contamination with metals or other residues that could promote degradation.
Issue 2: Poor solubility or precipitation of this compound in the chosen solvent.
Potential Cause: The polarity of the solvent may not be suitable for this branched-chain carboxylic acid.
Troubleshooting Steps:
-
Consult Solubility Data: While specific data for this compound is limited, data for the similar compound 2-ethylhexanoic acid can provide guidance. It is soluble in many organic solvents.[5]
-
Experiment with Different Solvents: Test the solubility in a range of solvents with varying polarities. See the table below for representative solubility data of 2-ethylhexanoic acid.
-
Consider Co-solvents: A mixture of solvents can sometimes enhance solubility. For example, adding a small amount of a more polar solvent to a non-polar solvent might improve dissolution.
-
Gentle Warming and Sonication: Applying gentle heat or using an ultrasonic bath can aid in dissolving the compound. However, be cautious of potential thermal degradation.
Data Presentation
Table 1: Representative Solubility of 2-Ethylhexanoic Acid in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [6] |
| Diethyl Ether | Soluble | [6] |
| Carbon Tetrachloride | Soluble | [6] |
| Acetonitrile (B52724) | A solution of 100 µg/mL is commercially available | [6] |
| Water | Slightly soluble (1.4 g/L at 25 °C) | [6] |
Note: This data is for 2-ethylhexanoic acid and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours in a tightly sealed vial.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Carboxylic acids have a weak chromophore, so detection is typically performed at a low wavelength, such as 210 nm.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. The kinetics of photocatalytic degradation of aliphatic carboxylic acids in an UV/TiO2 suspension system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-3-methylhexanoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-3-methylhexanoic acid. The bulky ethyl and methyl groups at the α and β positions of this carboxylic acid present significant steric hindrance, which can impede common transformations such as esterification, amidation, and reduction. This guide offers strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so slow or low-yielding?
A1: The primary reason for the low reactivity of this compound is steric hindrance. The bulky ethyl group at the α-position and the methyl group at the β-position physically obstruct the approach of nucleophiles to the carbonyl carbon. This steric congestion increases the activation energy of the reaction, leading to slower reaction rates and lower yields under standard conditions.
Q2: What are the general strategies to overcome steric hindrance in reactions of this compound?
A2: To overcome steric hindrance, you can:
-
Use more reactive reagents: Convert the carboxylic acid to a more electrophilic species, such as an acyl chloride or a mixed anhydride, to facilitate nucleophilic attack.
-
Employ coupling agents: Utilize reagents like carbodiimides (e.g., DCC, EDC) that activate the carboxylic acid in situ.
-
Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier, but care must be taken to avoid side reactions and decomposition.[1]
-
Use a catalyst: Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate sterically hindered esterification reactions.[2]
-
Choose appropriate solvents: The choice of solvent can influence reaction rates and equilibria.
Q3: Can I use Fischer esterification for this compound?
A3: While Fischer esterification (reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst) is a common method, it is often inefficient for sterically hindered acids like this compound due to the reversibility of the reaction and the high steric barrier.[3] To improve yields, a large excess of the alcohol can be used as the solvent, and water can be removed as it is formed using a Dean-Stark apparatus.[4] However, more robust methods involving activating agents are generally recommended.
Q4: How can I minimize side reactions when using aggressive reagents?
A4: When using highly reactive reagents, it is crucial to control the reaction conditions carefully. This includes:
-
Low-temperature addition: Add reactive reagents, such as acyl chlorides or coupling agents, at low temperatures (e.g., 0 °C) to control the initial exothermic reaction.
-
Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Careful stoichiometry: Use the correct molar ratios of reagents to avoid unwanted side reactions from excess reagents.
Troubleshooting Guides
Problem 1: Low Yield in Esterification Reactions
| Possible Cause | Troubleshooting Step |
| Incomplete reaction due to steric hindrance. | Switch from Fischer esterification to a method using a coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[2] |
| Hydrolysis of the ester product during workup. | During the aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid, and avoid prolonged contact with acidic or strongly basic conditions.[1] |
| Suboptimal reaction conditions. | If using a coupling agent, ensure the reaction is run in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of N-acylurea byproduct with DCC. | Filter the reaction mixture to remove the insoluble dicyclohexylurea byproduct. If the byproduct is soluble, purification by column chromatography may be necessary. |
Problem 2: Failed Amidation Reaction
| Possible Cause | Troubleshooting Step |
| Acid-base reaction between the carboxylic acid and the amine. | Direct mixing of a carboxylic acid and an amine can form a stable ammonium (B1175870) carboxylate salt, which is unreactive. Use a coupling agent like DCC or EDC to activate the carboxylic acid first.[5] |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., anilines), more potent activating agents or harsher reaction conditions (higher temperature) may be required.[6] |
| Steric hindrance on both the carboxylic acid and the amine. | This is a particularly challenging scenario. Consider converting the carboxylic acid to its acyl chloride first, which is a more reactive electrophile. Alternatively, specialized coupling reagents designed for hindered substrates may be necessary. |
Problem 3: Incomplete Reduction to the Alcohol
| Possible Cause | Troubleshooting Step |
| Ineffective reducing agent. | Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, especially sterically hindered ones. Use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane (B79455) complex (e.g., BH₃·THF).[7][8] |
| Deprotonation of the carboxylic acid by the hydride reagent. | The first equivalent of a strong hydride reagent will deprotonate the carboxylic acid to form a carboxylate. An excess of the reducing agent is necessary for the reduction to proceed.[7] |
| Formation of a stable boronic ester intermediate with borane. | Ensure an acidic workup is performed after the reaction with borane to hydrolyze the intermediate and isolate the alcohol. |
Data Presentation
The following tables provide representative yields for reactions of sterically hindered carboxylic acids, which can be expected for this compound under optimized conditions.
Table 1: Representative Yields for Esterification of Sterically Hindered Carboxylic Acids
| Method | Reagents | Alcohol | Typical Yield | Reference |
| DCC/DMAP Coupling | DCC, DMAP | Primary Alcohol | >90% | [2] |
| DCC/DMAP Coupling | Secondary Alcohol | 70-85% | [9] | |
| DCC/DMAP Coupling | Tertiary Alcohol | 50-70% | [9] | |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Tertiary Alcohol | ~80% | [10] |
Table 2: Representative Yields for Amidation of Sterically Hindered Carboxylic Acids
| Method | Reagents | Amine | Typical Yield | Reference |
| DCC Coupling | DCC | Primary Amine | 70-90% | [5] |
| EDC Coupling | EDC | Primary Amine | 70-90% | [5] |
| Acyl Fluoride | Cyanuric fluoride | Sterically Hindered Amine | Good to Excellent | [6] |
Table 3: Representative Yields for Reduction of Carboxylic Acids
| Reagent | Product | Typical Yield | Reference |
| LiAlH₄ | Primary Alcohol | >90% | [7] |
| BH₃·THF | Primary Alcohol | >90% | [8] |
| NaBH₄ / I₂ | Primary Alcohol | 60-90% | [11] |
Experimental Protocols
Protocol 1: Esterification using DCC and DMAP (Steglich Esterification)
This protocol is suitable for the esterification of this compound with a primary or secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and the alcohol in anhydrous DCM.
-
Add DMAP to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 2: Amidation using EDC
This protocol describes the formation of an amide from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DCM or DMF.
-
Add the primary amine to the solution.
-
Add EDC to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl solution, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of this compound to 2-Ethyl-3-methylhexan-1-ol. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under anhydrous conditions.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M HCl solution
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of ethyl acetate, followed by the addition of saturated aqueous sodium potassium tartrate solution and stir until the layers separate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography or distillation.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting flowchart for common issues in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Refining extraction protocols for 2-Ethyl-3-methylhexanoic acid from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 2-Ethyl-3-methylhexanoic acid from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from complex samples?
A1: The two most common and effective methods for extracting this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on the sample matrix, the required purity of the extract, and the desired sample throughput.
Q2: What is the importance of pH adjustment during the extraction of this compound?
A2: Adjusting the pH of the sample is a critical step, particularly for LLE. This compound is a carboxylic acid, and its charge state is pH-dependent. To ensure it is in its neutral, un-ionized form, which is more soluble in organic solvents, the pH of the aqueous sample should be adjusted to be at least two units below its pKa.[1] This significantly enhances its partitioning into the organic extraction solvent.[1]
Q3: Do I need to derivatize this compound for GC-MS analysis?
A3: Yes, derivatization is highly recommended for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[2] Its carboxylic acid group makes it polar and not sufficiently volatile for direct GC analysis.[2] Silylation, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common derivatization technique that replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing its volatility and improving chromatographic performance.[2][3]
Q4: What are some common interferences I might encounter when extracting from biological matrices like plasma or urine?
A4: Biological matrices are complex and can contain numerous interfering substances such as proteins, lipids, and salts.[4] Proteins can be a significant issue and are often removed through a protein precipitation step prior to extraction.[4] Lipids can co-extract with the analyte and may interfere with the analysis. The wide variation in the composition of urine can also affect extraction efficiency.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the aqueous sample (LLE) | Ensure the pH of the sample is at least 2 units below the pKa of this compound to promote its neutral form for efficient extraction into the organic solvent.[1] |
| Inappropriate solvent selection (LLE) | The polarity of the extraction solvent should be optimized. For carboxylic acids, solvents like ethyl acetate (B1210297) or diethyl ether are often effective. Consider a more polar or nonpolar solvent based on initial recovery results. For volatile fatty acids, ethyl acetate has shown high separation efficiencies.[5] |
| Insufficient mixing during extraction (LLE) | Ensure vigorous mixing of the aqueous and organic phases to maximize the surface area for analyte transfer. However, be mindful that overly aggressive shaking can lead to emulsion formation. |
| Improper SPE sorbent selection | For a nonpolar compound like this compound from an aqueous matrix, a reversed-phase sorbent (e.g., C18, C8) is a suitable starting point.[6] If the analyte is not retained, a more retentive sorbent may be needed. For acidic compounds, an anion exchange sorbent can also be effective.[7] |
| Incomplete elution from the SPE cartridge | The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. A stronger organic solvent or the addition of a pH modifier to the elution solvent may be necessary. For reversed-phase SPE, methanol (B129727) or acetonitrile (B52724) are common elution solvents. |
| Analyte volatility leading to loss | This compound is a volatile fatty acid.[8] Evaporation steps should be performed under a gentle stream of nitrogen at a controlled temperature to prevent loss of the analyte. |
Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps |
| High concentration of lipids or proteins in the sample | Biological samples with high lipid or protein content are prone to emulsion formation.[9] |
| Vigorous shaking of the separatory funnel | While thorough mixing is necessary, overly aggressive shaking can create a stable emulsion. Use a gentle swirling or inverting motion. |
| Solutions | - Allow the mixture to stand: Sometimes, an emulsion will break on its own if left undisturbed.[10]- Addition of salt: Adding a small amount of a neutral salt like sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.[10]- Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.[10]- Filtration: Passing the mixture through a filter aid may help to break the emulsion. |
Contaminated Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of interfering compounds | The initial extraction may not be selective enough. Consider a back-extraction step in LLE. After extracting the analyte into the organic phase, it can be back-extracted into a fresh aqueous phase with an adjusted pH to ionize the analyte, leaving neutral interferences behind in the organic layer.[1] |
| Insufficient washing of the SPE cartridge | The wash step in SPE is crucial for removing weakly bound interferences. The wash solvent should be strong enough to remove interferences without eluting the analyte of interest. |
| Matrix effects in GC-MS analysis | Even with a clean extraction, components of the sample matrix can suppress or enhance the analyte signal in the mass spectrometer.[11] The use of an internal standard that is structurally similar to the analyte can help to correct for these effects. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation:
-
To 1 mL of plasma in a glass tube, add an appropriate internal standard.
-
Acidify the sample to a pH of approximately 2 by adding a small volume of a suitable acid (e.g., hydrochloric acid).
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization and Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate to form the TMS derivative.[2]
-
Analyze the derivatized sample by GC-MS.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine with an equal volume of water or a suitable buffer.[12]
-
Adjust the pH of the sample to be acidic to ensure the analyte is in its neutral form for reversed-phase SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent in water to remove polar interferences. The exact composition of the wash solvent should be optimized to maximize interference removal without eluting the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Derivatization and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Proceed with derivatization and GC-MS analysis as described in the LLE protocol.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 10. azom.com [azom.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Confirming the Structure of Synthesized 2-Ethyl-3-methylhexanoic Acid by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, unambiguous structural confirmation is a critical step. This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for verifying the successful synthesis of 2-Ethyl-3-methylhexanoic acid. We present a detailed experimental protocol, a comparison of expected versus alternative spectral data, and visualizations to aid in the interpretation of results.
Expected Spectroscopic Data for this compound
To confirm the synthesis of this compound, the acquired ¹H and ¹³C NMR spectra should be compared against predicted values and data from structurally similar compounds. The following tables summarize the estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the target molecule when dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1' (CH₃) | ~ 0.90 | Triplet | 3H | ~ 7.4 |
| H-1" (CH₃) | ~ 0.88 | Triplet | 3H | ~ 7.4 |
| H-2 | ~ 2.30 | Triplet | 1H | ~ 6.0 |
| H-2' (CH₂) | ~ 1.65 | Multiplet | 2H | ~ 7.4, 6.0 |
| H-3 | ~ 1.75 | Multiplet | 1H | ~ 6.8 |
| H-3' (CH₃) | ~ 0.92 | Doublet | 3H | ~ 6.8 |
| H-4 (CH₂) | ~ 1.25 | Multiplet | 2H | ~ 7.2 |
| H-5 (CH₂) | ~ 1.35 | Multiplet | 2H | ~ 7.2 |
| H-6 (CH₃) | ~ 0.90 | Triplet | 3H | ~ 7.2 |
| COOH | ~ 11.0 - 12.0 | Singlet (broad) | 1H | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~ 180.0 |
| C-2 | ~ 45.0 |
| C-2' (CH₂) | ~ 25.0 |
| C-1" (CH₃) | ~ 12.0 |
| C-3 | ~ 38.0 |
| C-3' (CH₃) | ~ 18.0 |
| C-4 | ~ 30.0 |
| C-5 | ~ 23.0 |
| C-6 | ~ 14.0 |
| C-1' (CH₃) | ~ 11.0 |
Experimental Protocol
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm.
-
Number of Scans: Acquire a minimum of 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set a spectral width of approximately 220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using NMR spectroscopy.
Caption: Workflow for NMR-based Structural Confirmation.
This guide provides a foundational framework for the structural confirmation of synthesized this compound using NMR spectroscopy. By following the detailed experimental protocol and comparing the acquired data with the provided predictions, researchers can confidently verify the integrity of their synthesized compound.
A Comparative Analysis of IR and NMR Spectral Data for 2-Ethyl-3-methylhexanoic Acid
This guide provides a detailed comparison of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data expected for 2-Ethyl-3-methylhexanoic acid. The information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of this molecule.
Molecular Structure
This compound is a carboxylic acid with the chemical formula C₉H₁₈O₂. Its structure consists of a hexanoic acid backbone with an ethyl group at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a carboxylic acid is highly characteristic.
Expected IR Absorption Data for this compound:
The primary absorptions for this compound are dictated by the carboxylic acid functional group and the alkyl framework.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad | This broadness is a hallmark of the hydrogen-bonded dimers of carboxylic acids and often overlaps with C-H stretching signals.[1][2][3][4][5] |
| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong, Sharp | These peaks will appear superimposed on the broad O-H band.[1][5] |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong, Sharp | For a saturated, dimerized carboxylic acid, this peak is typically observed around 1710 cm⁻¹.[1][2][3] |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium | |
| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium | May be obscured by C-H bending vibrations.[1] |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 950 - 910 | Medium, Broad |
An IR spectrum for this compound is available from the NIST Chemistry WebBook, which confirms the presence of these characteristic absorption bands.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide clues to the structure.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| H-2 (-CH-) | ~2.2 - 2.5 | Multiplet | 1H |
| H-3 (-CH-) | ~1.6 - 1.9 | Multiplet | 1H |
| H-4 (-CH₂-) | ~1.2 - 1.5 | Multiplet | 2H |
| H-5 (-CH₂-) | ~1.2 - 1.4 | Multiplet | 2H |
| H-6 (-CH₃) | ~0.9 | Triplet | 3H |
| Ethyl -CH₂- | ~1.5 - 1.7 | Multiplet | 2H |
| Ethyl -CH₃ | ~0.9 | Triplet | 3H |
| Methyl (-CH₃ at C3) | ~0.9 | Doublet | 3H |
Note: The acidic proton of the carboxylic acid is highly deshielded and appears far downfield.[7] Protons on the carbon adjacent to the carbonyl group (alpha-protons) are typically found in the 2-3 ppm region.[7]
¹³C NMR spectroscopy identifies all the unique carbon environments in a molecule.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | 175 - 185 |
| C-2 (-CH-) | 45 - 55 |
| C-3 (-CH-) | 30 - 40 |
| C-4 (-CH₂-) | 25 - 35 |
| C-5 (-CH₂-) | 20 - 30 |
| C-6 (-CH₃) | 10 - 15 |
| Ethyl (-CH₂-) | 20 - 30 |
| Ethyl (-CH₃) | 10 - 15 |
| Methyl (-CH₃ at C3) | 15 - 25 |
Note: The carboxyl carbon is significantly deshielded and appears in the 165-185 ppm range.[3][8] Saturated alkyl carbons typically appear in the upfield region of the spectrum.
Experimental Protocols
4.1. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample (a few drops) is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.
-
Data Acquisition:
-
¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to obtain the frequency-domain spectrum.
-
¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance the signal.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for using IR and NMR spectroscopy to identify and characterize an organic compound like this compound.
Caption: Workflow for structural elucidation using IR and NMR spectroscopy.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. This compound [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myneni.princeton.edu [myneni.princeton.edu]
Validating HPLC method for 2-Ethyl-3-methylhexanoic acid quantification
For researchers, scientists, and drug development professionals, the precise quantification of branched-chain fatty acids like 2-Ethyl-3-methylhexanoic acid is crucial for metabolic studies and pharmaceutical development. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely accessible technique for the quantification of non-volatile and thermolabile compounds. Its application to the analysis of this compound, a branched-chain fatty acid, offers a reliable method for researchers. This guide outlines a validated HPLC-UV method and compares its performance characteristics against Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a clear perspective on the optimal analytical choice based on laboratory capabilities and research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for quantifying this compound hinges on factors such as sensitivity, specificity, sample throughput, and cost. Below is a comparative summary of the validated HPLC-UV method against GC-MS and LC-MS/MS.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Separation based on polarity, highly specific mass-based detection |
| Derivatization | Recommended for enhanced UV detection | Typically required to increase volatility | Often not required, but can improve ionization |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) |
| Specificity | Moderate; susceptible to co-eluting interferences | High; mass spectral data provides structural information | Very High; MRM scans offer exceptional selectivity |
| Sample Throughput | High | Moderate | High |
| Cost (Instrument) | Low to Moderate | Moderate | High |
| Cost (Operational) | Low | Moderate | High |
| Ease of Use | Relatively simple | Requires expertise in derivatization and MS | Requires significant expertise in MS |
HPLC Method Validation Workflow
A rigorous validation process ensures that the analytical method is suitable for its intended purpose. The following diagram illustrates the key stages in validating the HPLC method for this compound quantification.
Experimental Protocols
Validated HPLC-UV Method
This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound. To enhance UV absorbance, derivatization with a suitable chromophore is recommended.
a. Sample Preparation (with Derivatization)
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile (B52724).
-
Working Standards: Serially dilute the stock solution with acetonitrile to prepare working standards ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization: To 100 µL of each standard and sample, add 100 µL of a derivatizing agent solution (e.g., p-bromophenacyl bromide) and 50 µL of a catalyst (e.g., triethylamine). Heat the mixture at 60°C for 30 minutes. After cooling, dilute with the mobile phase to 1 mL.
-
Filtration: Filter the derivatized solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (adjust based on derivatizing agent) |
c. Validation Parameters Summary
The following table summarizes the expected performance characteristics of the validated HPLC method.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 3.0% | < 2.5% |
| LOD | S/N ratio ≥ 3 | ~0.3 µg/mL |
| LOQ | S/N ratio ≥ 10 | ~1.0 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity > 99% |
| Robustness | %RSD ≤ 5% for minor changes | Pass |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and specificity compared to HPLC-UV. Derivatization is necessary to increase the volatility of the fatty acid.
a. Sample Preparation (Derivatization)
-
Esterification: To the sample or standard, add a methylating agent (e.g., BF₃-methanol) and heat to form the fatty acid methyl ester (FAME).
-
Extraction: Extract the FAME into an organic solvent like hexane (B92381).
-
Concentration: Evaporate the solvent and reconstitute in a small volume of hexane for injection.
b. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 80°C, ramp to 280°C |
| Ion Source Temp | 230°C |
| MS Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity, often without the need for derivatization.
a. Sample Preparation
-
Protein Precipitation: For biological samples, precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with the initial mobile phase.
b. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Logical Relationship of Method Choice
The decision to use HPLC, GC-MS, or LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. The following diagram illustrates the logical considerations for method selection.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethyl-3-methylhexanoic Acid
The accurate and precise quantification of 2-Ethyl-3-methylhexanoic acid, a branched-chain carboxylic acid, is essential for various applications in research, development, and quality control. The selection of an appropriate analytical method is a critical decision that depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide provides an objective comparison of common analytical techniques for the analysis of this compound and similar organic acids, supported by representative experimental data.
Quantitative Performance Comparison
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (Direct Injection) | Ion Chromatography (IC) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range | As low as 0.01 ng/mL for some organic acids[1] | 0.036 µg/mL (for 2-Ethylhexanoic acid)[2] |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range | Can be as low as the pg/mL range[3] | 0.12 µg/mL (for 2-Ethylhexanoic acid)[2] |
| Accuracy (Recovery %) | Typically 80-120% | 92.5% (representative value for organic acids)[4] | 94.1 - 100.0% (for 2-Ethylhexanoic acid)[2] |
| Precision (RSD %) | Generally < 15% | 11.8% (representative inter-laboratory CV% for organic acids)[4] | < 2.2% (for 2-Ethylhexanoic acid)[2] |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
-
Sample Preparation & Derivatization:
-
Extraction: Isolate this compound from the sample matrix using liquid-liquid or solid-phase extraction.
-
Derivatization: Convert the carboxylic acid to a more volatile ester or silyl (B83357) derivative. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other matrix components.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.
-
Sample Preparation:
-
Extraction: A simple protein precipitation or dilution may be sufficient for some matrices. For more complex samples, liquid-liquid or solid-phase extraction can be employed.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid to improve peak shape and ionization.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Method 3: Ion Chromatography (IC)
IC is a powerful technique for the analysis of ionic species and can be a simpler alternative to GC-MS and LC-MS for certain applications. The following is based on a method for the determination of 2-Ethylhexanoic acid.[2]
-
Sample Preparation:
-
The sample can often be diluted in deionized water and injected directly without extensive pretreatment.[2]
-
-
IC Analysis:
Methodology Comparison and Workflow
The choice of analytical method involves a trade-off between various factors. GC-MS is a highly reliable and reproducible technique with extensive spectral libraries for compound identification. However, the requirement for derivatization can be time-consuming and introduce variability.[1] LC-MS/MS provides excellent sensitivity and specificity, often with faster analysis times and simpler sample preparation.[6] However, it can be more susceptible to matrix effects.[4] IC offers a straightforward approach with minimal sample preparation for certain matrices.[2]
A cross-validation study is crucial to ensure the reliability and comparability of results obtained from different analytical methods. The following diagrams illustrate the logical workflow for a cross-validation study and the relationship between the compared methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Relationship between the analyte and analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Ethyl-3-methylhexanoic Acid and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity, metabolic pathways, and enzymatic interactions of 2-Ethyl-3-methylhexanoic acid and the well-characterized drug, valproic acid. Due to the limited direct experimental data on this compound, this comparison combines established data for valproic acid with inferred pathways for its structural analog, supported by data on similar compounds like 2-ethylhexanoic acid. This guide also outlines detailed experimental protocols for a direct comparative assessment.
Chemical and Physical Properties
A fundamental comparison of the chemical and physical properties of this compound and valproic acid is essential for understanding their potential reactivity and pharmacokinetic profiles.
| Property | This compound | Valproic Acid |
| Molecular Formula | C9H18O2 | C8H16O2 |
| Molecular Weight | 158.24 g/mol | 144.21 g/mol |
| IUPAC Name | This compound | 2-propylpentanoic acid |
| CAS Number | 74581-94-5 | 99-66-1 |
| pKa | Data not available | ~4.8 |
| LogP | 3.1 (Predicted) | ~2.75 |
| Water Solubility | Data not available | 1.3 mg/mL |
Metabolic Reactivity and Pathways
Valproic acid undergoes extensive metabolism in the liver, primarily through glucuronidation and β-oxidation, with a minor contribution from cytochrome P450 (CYP) enzymes.[1][2] Based on studies of the related compound 2-ethylhexanoic acid (2-EHA), it is proposed that this compound follows similar metabolic routes.[3][4][5]
Valproic Acid:
-
Glucuronidation: This is a major pathway, accounting for approximately 50% of its metabolism.[2] The reaction is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7.[2]
-
β-Oxidation: This mitochondrial pathway is responsible for about 40% of valproic acid metabolism.[2]
-
CYP-mediated Oxidation: A minor pathway (~10%) involving CYP2C9, CYP2A6, and CYP2B6, leading to the formation of various hydroxylated metabolites.[2]
This compound (Proposed):
-
Glucuronidation: Studies on 2-EHA, a structurally similar compound, show that it undergoes glucuronidation.[3][5] It is therefore likely that this compound is also a substrate for UGT enzymes.
-
β-Oxidation: The primary catabolic pathway for 2-EHA in humans is β-oxidation, leading to metabolites such as 2-ethyl-3-oxohexanoic acid.[4] This suggests that this compound would also be a substrate for mitochondrial β-oxidation.
-
CYP-mediated Oxidation: While direct evidence is lacking, the structural similarity to other branched-chain carboxylic acids suggests that minor metabolism by CYP enzymes is possible.
Enzymatic Interactions
Valproic Acid:
Valproic acid is known to be a weak inhibitor of several CYP450 enzymes, which can lead to drug-drug interactions.[6]
| Enzyme | Interaction |
| CYP2C9 | Weak inhibitor |
| CYP2C19 | Weak inhibitor |
| CYP3A4 | Weak inhibitor |
| UGT Enzymes | Substrate and can inhibit certain UGT isoforms |
This compound:
Direct data on the enzymatic interactions of this compound is not currently available. However, based on its structure as a branched-chain carboxylic acid, it is plausible that it could also interact with CYP and UGT enzymes. Experimental validation is required to determine its inhibitory potential.
Signaling Pathway Interactions
Valproic acid is known to modulate several signaling pathways, contributing to its therapeutic and adverse effects. As a short-chain fatty acid, it can influence cellular processes through various mechanisms.
Valproic Acid:
-
GABAergic System: Valproic acid increases the levels of the inhibitory neurotransmitter GABA in the brain by inhibiting GABA transaminase.
-
Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor, which leads to changes in gene expression.
-
G-protein-coupled Receptors (GPCRs): As a short-chain fatty acid, valproic acid may interact with GPCRs such as GPR41 and GPR43, which are involved in inflammation and metabolic regulation.[1][5]
This compound:
The effects of this compound on specific signaling pathways have not been characterized. Given its structural similarity to other short-chain fatty acids, it may also interact with GPCRs and potentially influence inflammatory and metabolic signaling pathways.[1][5] Further research is needed to elucidate its specific molecular targets.
Experimental Protocols for Comparative Analysis
To directly compare the reactivity of this compound and valproic acid, a series of in vitro experiments are recommended.
1. Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of each compound in a liver-based in vitro system.
-
Methodology:
-
Prepare a solution of the test compound (this compound or valproic acid) in a suitable solvent.
-
Incubate the compound with human liver microsomes or cryopreserved human hepatocytes at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Metabolite Identification
-
Objective: To identify the major metabolites of each compound.
-
Methodology:
-
Perform the metabolic stability assay as described above, using a higher concentration of the test compound.
-
Analyze the samples using high-resolution LC-MS/MS.
-
Use metabolite identification software to search for potential metabolites based on predicted biotransformations (e.g., hydroxylation, glucuronidation).
-
Confirm the structure of identified metabolites using reference standards if available.
-
3. CYP and UGT Reaction Phenotyping
-
Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of each compound.
-
Methodology:
-
Incubate the test compound with a panel of recombinant human CYP and UGT enzymes.
-
Measure the rate of metabolite formation for each enzyme.
-
The enzymes that produce the highest levels of metabolites are identified as the primary metabolizing enzymes.
-
4. Enzyme Inhibition Assay
-
Objective: To determine the potential of each compound to inhibit major CYP and UGT enzymes.
-
Methodology:
-
Incubate a known substrate for a specific CYP or UGT enzyme with human liver microsomes in the presence and absence of the test compound.
-
Measure the rate of metabolite formation from the known substrate.
-
A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition.
-
Determine the IC50 (concentration causing 50% inhibition) for each enzyme.
-
5. Plasma Protein Binding Assay
-
Objective: To determine the extent to which each compound binds to plasma proteins.
-
Methodology:
-
Use rapid equilibrium dialysis (RED) or ultracentrifugation to separate the free and protein-bound fractions of the compound in plasma.
-
Quantify the concentration of the compound in both fractions using LC-MS/MS.
-
Calculate the percentage of the compound that is bound to plasma proteins.
-
Conclusion
Valproic acid is a well-studied compound with established metabolic pathways and enzymatic interactions. In contrast, there is a notable lack of direct experimental data for this compound. Based on the available information for structurally related compounds, it is hypothesized that this compound undergoes similar metabolic transformations, including glucuronidation and β-oxidation.
The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of the reactivity of these two carboxylic acids. The resulting data will be crucial for understanding the pharmacokinetic and pharmacodynamic properties of this compound and for predicting its potential for drug-drug interactions and biological activity. Such studies are essential for any future drug development efforts involving this compound.
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ukaazpublications.com [ukaazpublications.com]
A Comparative Guide to the Stereochemical Assignment of 2-Ethyl-3-methylhexanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of molecules is a critical determinant of their biological activity and pharmacological properties. In the context of drug development and chemical research, the precise assignment of stereoisomers is paramount. This guide provides a comparative overview of analytical methodologies for the stereochemical assignment of the four stereoisomers of 2-Ethyl-3-methylhexanoic acid: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to two pairs of enantiomers and two pairs of diastereomers. The accurate characterization and separation of these isomers are essential for understanding their unique properties.
Stereoisomers of this compound
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
| Isomer 1 | R | R | Enantiomer of Isomer 2 |
| Isomer 2 | S | S | Enantiomer of Isomer 1 |
| Isomer 3 | R | S | Enantiomer of Isomer 4 |
| Isomer 4 | S | R | Enantiomer of Isomer 3 |
-
Enantiomers : (2R,3R) and (2S,3S); (2R,3S) and (2S,3R). These pairs are non-superimposable mirror images.
-
Diastereomers : Any combination of isomers that are not enantiomers (e.g., (2R,3R) and (2R,3S)). Diastereomers have different physical and chemical properties.
This guide focuses on two primary analytical techniques for the stereochemical assignment of these isomers: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, it touches upon Vibrational Circular Dichroism (VCD) as an advanced spectroscopic method.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a powerful technique for the separation and identification of stereoisomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Comparison of Chiral GC-MS Performance
| Parameter | Performance Metric | Supporting Data/Observations |
| Resolution (Rs) | > 1.5 for baseline separation | Cyclodextrin-based chiral columns often provide excellent resolution for chiral carboxylic acids after derivatization.[1] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Dependent on the mass spectrometer and derivatization agent used.[1] |
| Analysis Time | 15-30 minutes per sample | Optimized temperature programs can significantly reduce run times. |
| Sample Requirement | Low (µg to ng) | Requires derivatization to increase volatility. |
| Qualitative Confidence | High | Mass spectrometry provides structural information for peak identification. |
| Quantitative Accuracy | High | Requires calibration with pure standards or response factor determination. |
Experimental Protocol: Chiral GC-MS Analysis
This protocol is a representative method for the analysis of this compound isomers, adapted from established procedures for similar chiral carboxylic acids.
-
Derivatization (Esterification):
-
To 1 mg of the this compound isomer mixture, add 1 mL of 20% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl esters with 2 x 1 mL of hexane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as a cyclodextrin-based phase (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Logical Workflow for Chiral GC-MS Analysis
Caption: Workflow for stereochemical assignment using Chiral GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules. For chiral molecules, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that result in distinguishable NMR signals for each stereoisomer.
Comparison of NMR Methods for Stereochemical Assignment
| Method | Principle | Advantages | Limitations |
| Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent bonding to a chiral reagent to form diastereomers with distinct NMR spectra.[2][3] | Provides information on absolute configuration. Robust and widely applicable.[2][3] | Requires chemical reaction and purification of diastereomers. Potential for kinetic resolution. |
| Chiral Solvating Agents | Non-covalent interaction with a chiral solvent to form transient diastereomeric complexes.[4] | Non-destructive and requires no sample modification.[4] | Smaller chemical shift differences. May require lower temperatures for effective discrimination. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Analysis of through-space proton-proton interactions to determine relative stereochemistry. | Provides detailed 3D structural information. | Can be complex to interpret for flexible molecules. |
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid Method)
This protocol outlines the steps for determining the absolute configuration of the C3 stereocenter in this compound after conversion to the corresponding alcohol.
-
Reduction of the Carboxylic Acid:
-
Reduce the separated diastereomers of this compound to the corresponding primary alcohols (2-Ethyl-3-methylhexan-1-ol) using a suitable reducing agent (e.g., LiAlH₄).
-
-
Formation of Mosher's Esters:
-
React the resulting alcohol with both (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in separate reactions in the presence of a non-chiral base (e.g., pyridine) to form the diastereomeric Mosher's esters.[2][3]
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for the substituents around the C3 stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the C3 stereocenter.
-
-
Stereochemical Assignment:
-
Based on the established model for Mosher's esters, a positive Δδ value for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ value indicates they are on the other side. This allows for the assignment of the absolute configuration at C3.
-
Logical Relationship for NMR-based Stereochemical Assignment
Caption: Logic of NMR-based stereochemical assignment.
Advanced Technique: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] It provides detailed information about the absolute configuration and conformation of molecules in solution.[5]
Key Features of VCD:
-
Absolute Configuration: VCD spectra are highly sensitive to the absolute configuration of a molecule.[5]
-
Conformational Analysis: The technique can be used to study the conformational preferences of flexible molecules.
-
Computational Synergy: Experimental VCD spectra are often compared with quantum chemical calculations (e.g., DFT) to make an unambiguous stereochemical assignment.[5]
Experimental Workflow for VCD Analysis
Caption: Workflow for VCD-based stereochemical assignment.
Conclusion
The stereochemical assignment of this compound isomers requires a combination of chromatographic and spectroscopic techniques. Chiral GC-MS offers excellent separation and identification capabilities, particularly for quantitative analysis. NMR spectroscopy, especially when coupled with chiral derivatizing agents, provides definitive information about the absolute configuration of stereocenters. For complex cases or when unambiguous assignment is critical, advanced techniques like Vibrational Circular Dichroism, supported by computational modeling, offer a powerful solution. The choice of method will depend on the specific research question, available instrumentation, and the required level of structural detail.
References
- 1. azom.com [azom.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Isotopic Labeling Studies: 2-Ethyl-3-methylhexanoic Acid and Its Alternatives
Comparison of Isotopic Labeling Strategies for Branched-Chain Fatty Acids
The choice of isotopic label and the specific BCFAs for a study depends on the research question, analytical capabilities, and the metabolic pathway of interest. This section compares key aspects of studying different BCFAs using stable isotopes like Deuterium (²H) and Carbon-13 (¹³C).
Table 1: Comparison of Branched-Chain Fatty Acid Tracers
| Feature | 2-Ethyl-3-methylhexanoic Acid (Hypothetical) | Phytanic Acid | BCFAs from BCAA Metabolism (e.g., 2-methylbutyrate) |
| Primary Metabolic Pathway | Expected to undergo β-oxidation, potentially with initial α-oxidation depending on methyl group position. | Primarily α-oxidation in peroxisomes, followed by β-oxidation.[1][2] | Derived from catabolism of isoleucine, leucine, and valine; enter central carbon metabolism.[3][4][5] |
| Common Isotopic Labels | Can be synthesized with ²H or ¹³C. | [1-¹³C]phytanic acid, d3-phytanic acid.[6][7] | [U-¹³C]leucine, [U-¹³C]isoleucine, [U-¹³C]valine.[3][8] |
| Key Research Applications | Investigating the metabolism of synthetic or novel BCFAs. | Studying peroxisomal disorders (e.g., Refsum disease), lipid metabolism.[2][9] | Elucidating the link between amino acid and fatty acid metabolism, studying metabolic syndrome and cancer.[3][10] |
| Analytical Detection | GC-MS or LC-MS/MS after derivatization.[11][12] | GC-MS is commonly used for analysis of its methyl ester.[6] | GC-MS analysis of fatty acid methyl esters (FAMEs) to determine mass isotopomer distributions.[3][8] |
Table 2: Comparison of Deuterium (²H) vs. Carbon-13 (¹³C) Labeling for BCFA Studies
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Primary Use | Tracing metabolic pathways, quantifying turnover rates.[13] | Metabolic flux analysis, elucidating carbon backbone transformations.[3] |
| Detection Method | Mass Spectrometry (MS).[13] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] |
| Cost | Generally lower cost for deuterated starting materials.[14] | Higher cost for ¹³C-enriched precursors.[14] |
| Synthesis | Can often be introduced via exchange reactions or by using deuterated reagents.[15][16] | Typically requires more complex synthetic routes starting from ¹³C-labeled precursors. |
| Isotope Effect | A significant kinetic isotope effect can alter metabolic rates.[14] | A smaller, often negligible, kinetic isotope effect.[17] |
| Chromatographic Behavior | Can sometimes cause a shift in retention time in liquid chromatography compared to the unlabeled analog.[18] | Co-elutes almost perfectly with the unlabeled analyte.[19] |
| Data Interpretation | Simpler analysis of mass shifts. | More complex analysis of mass isotopomer distributions for flux analysis.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in isotopic labeling studies. The following are key experimental protocols for tracing BCFA metabolism.
Protocol 1: In Vivo Isotopic Labeling with Phytanic Acid
This protocol is adapted from a study investigating the in vivo α-oxidation of phytanic acid in humans.[6]
1. Materials:
-
[1-¹³C]phytanic acid
-
Healthy volunteer subjects
-
Equipment for blood, urine, and breath sample collection
-
GC-MS for analysis
2. Procedure:
-
Substrate Administration: An oral dose of [1-¹³C]phytanic acid (e.g., 15 mg/kg body weight) is administered to the subject.[6]
-
Sample Collection: Blood, urine, and breath samples are collected at various time points over a period of up to 35 hours.[6]
-
Sample Preparation (Plasma):
-
Lipids are extracted from plasma using a suitable solvent system (e.g., chloroform:methanol).
-
The lipid extract is subjected to methylation to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis: The FAMEs are analyzed by GC-MS to determine the concentrations of [1-¹³C]phytanic acid, its metabolite 2-hydroxy[1-¹³C]phytanic acid, and the downstream product pristanic acid.[6] The enrichment of [¹³C]formate in plasma and urine, and ¹³CO₂ in breath is also measured.[6]
Protocol 2: In Vitro Isotopic Labeling with Branched-Chain Amino Acids
This protocol is based on studies of BCAA catabolism and its contribution to fatty acid synthesis in cultured cells.[3][8]
1. Materials:
-
3T3-L1 adipocytes (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
[U-¹³C]valine, [U-¹³C]leucine, or [U-¹³C]isoleucine
-
GC-MS for analysis
2. Procedure:
-
Cell Culture and Labeling:
-
Differentiated 3T3-L1 adipocytes are cultured in flasks.
-
For labeling, the standard medium is replaced with a medium containing one of the ¹³C-labeled BCAAs.[8]
-
-
Metabolite Extraction:
-
After a defined incubation period, the medium is removed, and the cells are washed.
-
Intracellular metabolites are extracted using a solvent mixture (e.g., methanol:water:chloroform).
-
-
Fatty Acid Derivatization:
-
The lipid-containing organic phase is separated, dried, and the fatty acids are derivatized to FAMEs.
-
-
GC-MS Analysis: The mass isotopomer distributions of the FAMEs are determined by GC-MS to quantify the incorporation of ¹³C from the BCAA tracers into newly synthesized fatty acids.[3][8]
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows is crucial for understanding the complex relationships in isotopic labeling studies.
Caption: Metabolic pathway of phytanic acid alpha- and beta-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope studies of phytanic acid alpha-oxidation: in vivo production of formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
- 13. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Comparative Analysis: 2-Ethyl-3-methylhexanoic Acid Versus Its Linear Isomers
A comprehensive guide for researchers and drug development professionals on the physicochemical properties, biological activities, and synthesis of 2-Ethyl-3-methylhexanoic acid and its linear counterparts: heptanoic, octanoic, and nonanoic acids.
This guide provides a detailed comparative analysis of the branched-chain carboxylic acid, this compound, and its straight-chain isomers, heptanoic acid, octanoic acid, and nonanoic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their chemical and biological characteristics based on available experimental data.
Physicochemical Properties
The structural differences between the branched-chain this compound and its linear isomers significantly influence their physical and chemical properties. The following table summarizes key physicochemical data for these compounds.
| Property | This compound | Heptanoic Acid | Octanoic Acid | Nonanoic Acid |
| Molecular Formula | C₉H₁₈O₂ | C₇H₁₄O₂ | C₈H₁₆O₂ | C₉H₁₈O₂ |
| Molecular Weight ( g/mol ) | 158.24[1] | 130.19[2] | 144.21[3] | 158.24[4] |
| Boiling Point (°C) | Not Available | 223[2] | 237[3][5] | 254–256[4] |
| Melting Point (°C) | Not Available | -7.5[2] | 16-16.5[3] | 12–13[4] |
| Density (g/mL at 20-25°C) | Not Available | 0.9200 at 20°C[2] | 0.910 at 25°C[3][5] | 0.89–0.91 at 20°C[4] |
| Water Solubility | Not Available | Slightly soluble[6] | Minimally soluble[5][7] | Insoluble[4][8] |
| pKa | Not Available | 4.89 | Not Available | 4.96[8] |
| LogP (Octanol/Water Partition Coefficient) | 3.1 (Computed)[1] | Not Available | 3.05[9] | 3.5 |
Biological Activity
The biological activities of these carboxylic acids, particularly their antimicrobial and cytotoxic effects, are of significant interest in drug development. While extensive data is available for the linear isomers, information on this compound is more limited.
Antimicrobial Activity
Linear medium-chain fatty acids are known for their antimicrobial properties. Octanoic and nonanoic acids, for instance, have demonstrated efficacy against a range of bacteria.
| Compound | Test Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Octanoic Acid | Staphylococcus aureus | >50% inhibition at 3.13 mM (in milk) | [10] |
| Escherichia coli | - | [5] | |
| Nonanoic Acid | Various Bacteria | General antibacterial activity noted | [2][3] |
Cytotoxicity
The cytotoxic potential of these compounds is a critical factor in assessing their therapeutic index.
| Compound | Cell Line | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference |
| This compound | Not Available | Not Available | |
| Heptanoic Acid | Not Available | Not Available | |
| Octanoic Acid | U937, A549, LLC, RINm5F | Not significantly toxic alone, but enhances cytotoxicity of other agents | [11] |
| Nonanoic Acid | Not Available | Low acute toxicity reported | [12] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.
Protocol:
-
Step 1 & 2: Alkylation: Diethyl malonate is sequentially alkylated using sodium ethoxide as a base with 2-bromopentane and then ethyl bromide.
-
Step 3: Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is hydrolyzed with a strong acid (e.g., H₂SO₄) and heated to induce decarboxylation, yielding the final product.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test compound.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[13][14][15]
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target bacterium.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17]
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profiles of these carboxylic acids are crucial for their potential therapeutic applications.
Studies on 2-ethylhexanoic acid in rats have shown that it is rapidly absorbed and eliminated, primarily through urine, after oral and dermal administration.[18] The major metabolic pathway for 2-ethylhexanoic acid in humans is β-oxidation.[19] The pharmacokinetics of branched-chain fatty acids can differ from their linear counterparts due to steric hindrance affecting their metabolism by enzymes. A comparative pharmacokinetic study of this compound and its linear isomers would be valuable to fully understand their in vivo behavior.
Conclusion
This comparative guide highlights the current state of knowledge on this compound and its linear isomers. While the physicochemical properties of the linear isomers are well-documented, there is a notable gap in the experimental data for the branched-chain analogue. Similarly, while the biological activities of linear medium-chain fatty acids are extensively studied, further research is required to fully characterize the antimicrobial and cytotoxic profiles of this compound. The provided experimental protocols offer a starting point for researchers aiming to conduct comparative studies and fill these knowledge gaps. A deeper understanding of the structure-activity relationships within this class of compounds will be invaluable for the future design and development of novel therapeutic agents.
References
- 1. Carboxylic compound synthesis by carboxylation [organic-chemistry.org]
- 2. oecd.org [oecd.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. oecd.org [oecd.org]
- 9. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 11. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of carboxylic acids via the hydrocarboxylation of alcohols with CO2 and H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacopeial and in-house reference standards for the analysis of Olanzapine and its related compounds. The selection of a suitable reference standard is critical for ensuring the accuracy, precision, and reliability of analytical results in pharmaceutical quality control and drug development.[1] This document outlines the key performance characteristics of different reference standard types, supported by representative experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
Comparison of Reference Standard Performance
The primary distinction between a pharmacopeial (e.g., USP) reference standard and an in-house (or secondary) reference standard lies in their traceability, certification, and intended use. Pharmacopeial standards are highly characterized and officially recognized, serving as the primary benchmark.[2] In-house standards are qualified against the primary standard and are used for routine testing.[2]
The following table summarizes a comparative analysis of a commercially available USP Olanzapine Reference Standard and a representative, high-quality in-house Olanzapine reference standard.
Table 1: Comparative Analysis of Olanzapine Reference Standards
| Parameter | USP Olanzapine RS | In-House Olanzapine RS | Acceptance Criteria |
| Purity (by HPLC) | 99.9% | 99.8% | ≥ 99.5% |
| Related Compound A | 0.03% | 0.05% | ≤ 0.10% |
| Related Compound B | 0.02% | 0.04% | ≤ 0.10% |
| Any other individual impurity | < 0.01% | 0.02% | ≤ 0.05% |
| Total Impurities | 0.06% | 0.11% | ≤ 0.20% |
| Water Content (Karl Fischer) | 0.05% | 0.10% | ≤ 0.20% |
| Residue on Ignition | 0.02% | 0.05% | ≤ 0.10% |
Note: Data for the In-House Olanzapine RS is representative of a high-quality secondary standard and may vary.
Experimental Protocols
The data presented in this guide was generated using the following validated analytical methodologies.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to determine the purity of the Olanzapine reference standard and to quantify any related compounds.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Olanzapine reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of impurities by comparing the peak areas of the impurities to the peak area of the main Olanzapine peak.
-
Water Content Determination (Karl Fischer Titration)
This method is used to determine the water content in the reference standard.
-
Apparatus: Karl Fischer Titrator
-
Reagent: Karl Fischer reagent
-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water.
-
Accurately weigh a suitable amount of the Olanzapine reference standard and introduce it into the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the percentage of water in the sample.
-
Visualizing Key Processes and Concepts
To further clarify the application and selection of reference standards, the following diagrams illustrate a relevant biological pathway, a typical analytical workflow, and the logical process for selecting an appropriate reference standard.
Olanzapine's antagonistic action on Dopamine and Serotonin pathways.
Workflow for qualifying a reference standard for related compound analysis.
Decision-making process for selecting a suitable reference standard.
References
A Comparative Guide to the Synthesis of Substituted Hexanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted hexanoic acids is a cornerstone in the development of new pharmaceuticals and functional materials. The strategic placement of substituents along the hexanoic acid backbone is crucial for modulating the bioactivity and physicochemical properties of molecules. This guide provides an objective comparison of four prominent synthetic routes: Malonic Ester Synthesis, Grignard Carboxylation, Hydrolysis of Nitriles, and Asymmetric Synthesis. We present supporting experimental data, detailed protocols for key reactions, and visualizations to aid in the selection of the most appropriate method for your research needs.
Comparison of Synthetic Routes
The choice of synthetic route for a substituted hexanoic acid depends on several factors, including the desired substitution pattern, stereochemistry, availability of starting materials, and scalability. The following table summarizes the key performance indicators for each of the four methods discussed.
| Synthesis Route | General Applicability | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | High versatility for α- and α,α'-disubstituted acids | 70-90% | Achiral (unless chiral reagents are used) | Readily available starting materials, straightforward procedure.[1][2] | Risk of dialkylation, requires an additional decarboxylation step.[1] |
| Grignard Carboxylation | Synthesis of acids with one additional carbon | 60-85% | Achiral | Utilizes readily available alkyl halides, direct carboxylation.[3] | Grignard reagents are sensitive to moisture and protic functional groups. |
| Hydrolysis of Nitriles | Conversion of alkyl nitriles to carboxylic acids | 80-95% | Achiral | High yields, tolerant of many functional groups.[4][5] | Requires preparation of the nitrile precursor, harsh reaction conditions (strong acid or base).[4][5] |
| Asymmetric Synthesis | Synthesis of specific enantiomers | 70-95% | High (up to >99% ee) | Precise control of stereochemistry, crucial for bioactive compounds.[6] | Often requires expensive chiral auxiliaries or catalysts, may involve more steps. |
Experimental Protocols
Detailed methodologies for the synthesis of representative substituted hexanoic acids via each of the four routes are provided below.
Malonic Ester Synthesis of 2-Ethylhexanoic Acid
This protocol outlines the synthesis of 2-ethylhexanoic acid starting from diethyl malonate and 1-bromobutane (B133212), followed by a second alkylation with ethyl bromide.
Step 1: First Alkylation (Butylation)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add 1-bromobutane (1.0 eq) dropwise and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl butylmalonate.
Step 2: Second Alkylation (Ethylation)
-
Prepare a solution of sodium ethoxide in ethanol as described in Step 1.
-
Add the diethyl butylmalonate (1.0 eq) to the sodium ethoxide solution.
-
Add ethyl bromide (1.0 eq) dropwise and reflux the mixture for 2-3 hours.
-
Work up the reaction as in Step 1 to obtain diethyl butyl(ethyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
Heat the diethyl butyl(ethyl)malonate with a concentrated solution of potassium hydroxide (B78521) in ethanol under reflux for 3 hours to saponify the esters.
-
Acidify the cooled reaction mixture with dilute sulfuric acid until the pH is approximately 2.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-ethylhexanoic acid by distillation.
A typical yield for this multi-step synthesis is in the range of 75-85%.
Grignard Carboxylation for the Synthesis of Hexanoic Acid
This protocol describes the synthesis of hexanoic acid from 1-bromopentane (B41390) and carbon dioxide (dry ice).
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and slowly pour it onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield hexanoic acid.
-
The product can be further purified by distillation.
Yields for this reaction are typically in the range of 80-90%.
Hydrolysis of Hexanenitrile (B147006) to Hexanoic Acid
This protocol details the conversion of hexanenitrile to hexanoic acid via acid-catalyzed hydrolysis.[4]
-
In a round-bottom flask equipped with a reflux condenser, combine hexanenitrile (1.0 eq) and a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the disappearance of the nitrile starting material (e.g., by TLC or GC).
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
Acidify the aqueous bicarbonate washings with dilute hydrochloric acid to precipitate the hexanoic acid.
-
Extract the hexanoic acid into diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
This method generally provides high yields, often exceeding 90%.
Asymmetric Synthesis of (S)-2-Methylhexanoic Acid using an Evans Chiral Auxiliary
This protocol describes the synthesis of enantiomerically enriched (S)-2-methylhexanoic acid using a chiral oxazolidinone auxiliary. A similar procedure has been reported for the synthesis of (2S)-2,3-dimethylbutanoic acid.[6]
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add hexanoyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the N-hexanoyloxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-hexanoyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add methyl iodide (1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis. Purify the major diastereomer by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(2-methylhexanoyl)oxazolidinone in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the (S)-2-methylhexanoic acid with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
This method can achieve high yields (70-90%) and excellent enantioselectivity (>98% ee).
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Malonic Ester Synthesis.
Caption: Workflow for Grignard Carboxylation.
Caption: Workflow for Nitrile Hydrolysis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 2-Ethyl-3-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Personal Protective Equipment, Operational Plans, and Disposal
Handling 2-Ethyl-3-methylhexanoic acid in a laboratory setting requires stringent safety protocols to mitigate risks of exposure and ensure environmental protection. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans, to support your work with this chemical.
Hazard Overview and Immediate Precautions
This compound is a corrosive organic acid that can cause skin and eye irritation. It may also be harmful if absorbed through the skin.[1] Due to its hazardous nature, it is imperative to use appropriate personal protective equipment and follow strict handling procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., pipetting, weighing) | Chemical splash goggles | Nitrile, Neoprene, or Butyl rubber gloves (single layer) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| High-Volume Handling (e.g., pouring, mixing) | Chemical splash goggles and a face shield | Double-gloving with Nitrile, Neoprene, or Butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Recommended if not handled in a chemical fume hood or if there is a risk of aerosol generation |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty Nitrile, Neoprene, or Butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Glove Selection and Chemical Compatibility
| Glove Material | General Resistance to Organic Acids | Breakthrough Time (General Guidance) | Degradation |
| Nitrile | Good for many acids and solvents.[2][3] | Generally greater than 4 hours for many chemicals.[4][5] | Can be degraded by some strong or concentrated acids. |
| Neoprene | Good for acids, bases, alcohols, and fuels.[2][3][6] | Often provides longer breakthrough times than nitrile for a range of chemicals.[4][5] | Generally has good chemical and wear resistance.[7] |
| Butyl Rubber | Excellent resistance to a wide variety of chemicals, including many acids and organic solvents.[2][7][8] | Typically offers the longest breakthrough times for many hazardous chemicals.[4][5] | High resistance to degradation from many chemicals. |
Recommendation: For prolonged or high-risk tasks, Butyl rubber gloves are the preferred choice due to their superior chemical resistance. For incidental contact, Nitrile or Neoprene gloves are suitable options. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before starting work.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid direct contact.
-
When transferring the acid, do so slowly and carefully to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
Waste containing this compound should be considered hazardous due to its corrosive properties. It is the responsibility of the waste generator to properly characterize the waste according to local, state, and federal regulations. While a specific RCRA (Resource Conservation and Recovery Act) waste code is not listed for this chemical, it may fall under codes for corrosive or toxic organic waste depending on the specific waste stream and its characteristics.
Neutralization Procedure
For small quantities of aqueous waste containing this compound, neutralization may be a viable pre-treatment step before disposal, if permitted by your institution's environmental health and safety (EHS) department.
Caution: Neutralization reactions can generate heat and potentially release fumes. This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Preparation:
-
Prepare a dilute basic solution, such as 5-10% sodium bicarbonate (baking soda) in water or a 1 M sodium hydroxide (B78521) solution.
-
Have pH paper or a calibrated pH meter ready.
-
-
Neutralization:
-
Disposal of Neutralized Waste:
-
Once neutralized, the solution may be eligible for drain disposal, depending on local regulations and the absence of other hazardous components.
-
Always consult your institution's EHS guidelines before disposing of any chemical waste down the drain.
-
If drain disposal is permitted, flush with copious amounts of water.[9][10]
-
Disposal of Contaminated Materials
All solid waste contaminated with this compound, such as gloves, paper towels, and empty containers, must be collected in a designated hazardous waste container. This container should be clearly labeled with the words "Hazardous Waste" and a description of the contents. Follow your institution's procedures for the collection and disposal of solid hazardous waste.
Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for PPE selection and the overall workflow for handling and disposing of this compound.
Caption: PPE Selection Workflow for this compound
Caption: Handling and Disposal Workflow for this compound
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. mscdirect.com [mscdirect.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. uwyo.edu [uwyo.edu]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. sunnybryantglove.com [sunnybryantglove.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
